Sodium nitrobenzoate
Description
Significance as an Organic Intermediate in Chemical Synthesis
Sodium nitrobenzoate is a crucial building block in organic synthesis. syndicatedanalytics.com Its utility lies in the reactivity of its two functional groups: the nitro group and the carboxylate group. syndicatedanalytics.com The nitro group can be selectively reduced to an amine group (NH2), a fundamental transformation in the synthesis of many organic compounds. syndicatedanalytics.comthieme-connect.com This reduction is a key step in producing a wide array of aromatic amines, which are themselves important intermediates. thieme-connect.com
The compound's role as a precursor is evident in several industrial applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds. syndicatedanalytics.comsincerechemical.comguidechem.comnbinno.com For instance, sodium 3-nitrobenzoate is an intermediate in the production of cholinic acid and acetic iodophenic acid. sincerechemical.com
Dyes and Pigments: this compound serves as an intermediate for the production of azo dyes, which are known for their vibrant colors. syndicatedanalytics.com The electron-withdrawing nature of the nitro group influences the color and stability of the final dye molecules. vulcanchem.com
Agrochemicals: The compound is utilized in the development of agrochemical products, including pesticides and herbicides. syndicatedanalytics.comvulcanchem.com
The synthesis of other organic compounds, such as photosensitive materials and functional pigments, also relies on this compound as an intermediate. sincerechemical.com For example, sodium 3-nitrobenzoate can be used to synthesize a [Ni(cyclam)(3-nitrobenzoate)2] complex. sigmaaldrich.com
Contextualization within Nitro-Substituted Aromatic Compounds
This compound belongs to the broader class of nitro-substituted aromatic compounds, which are organic molecules containing one or more nitro groups (–NO2) attached to an aromatic ring. nih.gov The nitro group is strongly electron-withdrawing, a property that significantly influences the chemical behavior of the aromatic ring. wikipedia.orgscielo.br
Key characteristics of nitro-substituted aromatic compounds relevant to this compound include:
Synthesis: These compounds are typically synthesized through nitration, a process involving an electrophilic aromatic substitution reaction with a mixture of nitric acid and sulfuric acid. nih.gov In the case of nitrobenzoic acids, the parent compounds of sodium nitrobenzoates, the nitration of benzoic acid is a common synthetic route. chemcess.com
Reactivity: The presence of the electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution. wikipedia.org Conversely, it facilitates nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring. wikipedia.orgscielo.brcymitquimica.com
Acidity: The nitro group increases the acidity of the parent benzoic acid. Nitrobenzoic acids are about ten times more acidic than benzoic acid. chemcess.com
The position of the nitro group (ortho, meta, or para) on the benzoate (B1203000) ring affects the isomer's reactivity. vulcanchem.com For example, the ease of reduction of the nitro group varies among the isomers. This difference in reactivity is a critical factor in their selective use in organic synthesis.
Interactive Data Tables
Below are interactive tables summarizing key data related to this compound and its isomers.
Table 1: Chemical Identification of this compound Isomers
| Isomer | Molecular Formula | CAS Number |
|---|---|---|
| Sodium 2-nitrobenzoate (B253500) | C7H4NNaO4 | 17264-82-3 guidechem.com |
| Sodium 3-nitrobenzoate | C7H4NNaO4 | 827-95-2 sincerechemical.com |
Table 2: Physical Properties of this compound Isomers
| Property | Sodium 2-nitrobenzoate | Sodium 3-nitrobenzoate | Sodium 4-nitrobenzoate (B1230335) |
|---|---|---|---|
| Molecular Weight | 189.10 g/mol | 189.10 g/mol sigmaaldrich.com | 189.102 g/mol guidechem.com |
| Appearance | - | Off-white to yellow crystalline solid sincerechemical.com | White to pale yellow crystalline solid cymitquimica.comontosight.ai |
| Melting Point | - | >300°C sincerechemical.com | Around 300°C ontosight.ai |
| Solubility in Water | Soluble | Soluble sincerechemical.com | Highly soluble ontosight.ai |
List of Compound Names
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4.Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDBDKITOXSHCO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])[N+](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4NNaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182789 | |
| Record name | Sodium nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28605-72-3 | |
| Record name | Sodium nitrobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028605723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Derivatization Approaches
Laboratory-Scale Synthesis Methodologies
In a laboratory setting, precision and control are prioritized. The most common methods involve the direct modification of benzoic acid or the conversion of related nitro-aromatic compounds.
The most established laboratory synthesis begins with the electrophilic aromatic substitution of benzoic acid. scribd.com This process involves treating benzoic acid with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid. The carboxylic acid group on the benzene (B151609) ring is a deactivating, meta-directing group, which means the incoming nitro group (NO₂) is predominantly directed to the carbon atom at position 3 of the ring. scribd.comchemcess.com This results in 3-nitrobenzoic acid (m-nitrobenzoic acid) as the major product, with smaller amounts of the ortho (2-nitro) and para (4-nitro) isomers. orgsyn.org
The reaction is typically performed at low temperatures, often between 0–15°C, to control the reaction rate and minimize the formation of byproducts. scribd.com Once the nitration is complete, the resulting nitrobenzoic acid is isolated. The final step is a simple acid-base neutralization, where the nitrobenzoic acid is dissolved and reacted with a stoichiometric amount of aqueous sodium hydroxide (B78521) (NaOH). This reaction forms the corresponding sodium salt, sodium nitrobenzoate, which can then be isolated by crystallization.
A variation of this method involves the nitration of methyl benzoate (B1203000), which can yield a higher proportion of the meta isomer compared to the direct nitration of benzoic acid. orgsyn.orgorgsyn.org The resulting methyl m-nitrobenzoate is then saponified (hydrolyzed under basic conditions) using sodium hydroxide, which simultaneously forms the sodium salt of the carboxylic acid and liberates methanol. orgsyn.org
Table 1: Comparison of Laboratory Synthesis Starting Materials
| Starting Material | Key Intermediate | Final Step | Typical Yield of m-Nitrobenzoic Acid | Reference |
|---|---|---|---|---|
| Benzoic Acid | 3-Nitrobenzoic Acid | Neutralization with NaOH | ~80% (plus isomers) | orgsyn.org |
| Methyl Benzoate | Methyl 3-Nitrobenzoate | Saponification with NaOH | >90% (after hydrolysis) | orgsyn.orgorgsyn.org |
An alternative pathway to this compound involves the oxidation of nitrotoluene isomers. up.ac.zasciencesnail.com For instance, 2-nitrotoluene (B74249) or 4-nitrotoluene (B166481) can be oxidized to form 2-nitrobenzoic acid or 4-nitrobenzoic acid, respectively. atamanchemicals.comchembk.com Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid. chembk.comorgsyn.org Following the oxidation of the methyl group to a carboxylic acid, the resulting nitrobenzoic acid is neutralized with sodium hydroxide to yield the desired this compound salt. orgsyn.org While the prompt mentions hydrolysis, the conversion of a nitrotoluene to a nitrobenzoic acid is an oxidation reaction. However, hydrolysis is relevant in other contexts, such as the conversion of 3-nitrobenzonitrile (B78329) to 3-nitrobenzoic acid.
Industrial Production Methods
On an industrial scale, factors like cost, efficiency, and scalability are paramount. The methods employed often differ from laboratory procedures to accommodate large-volume production.
A prevalent industrial method for producing sodium o-nitrobenzoate is the oxidation of o-nitrotoluene. While o-nitrotoluene is known to be more resistant to oxidation than its meta and para isomers, various methods have been developed to achieve this conversion efficiently. google.com
One approach involves liquid-phase oxidation using molecular oxygen (air) in the presence of a metal catalyst. google.com For example, patents describe processes using cobalt and manganese salts in acetic acid, sometimes aided by co-oxidants or promoters. researchgate.net Another patented method utilizes a catalyst system of manganese dioxide (MnO₂) and ruthenium tetroxide (RuO₄) with oxygen gas under pressure (0.1-2 MPa) and elevated temperatures (100-150°C). google.com This process can achieve high yields (e.g., 89.1%) and the catalyst can be recycled. google.com Other documented industrial oxidants include nitric acid. chemcess.com After the oxidation of o-nitrotoluene to o-nitrobenzoic acid, the acid is neutralized with sodium hydroxide to produce sodium o-nitrobenzoate.
Table 2: Example of Industrial Catalytic Oxidation Conditions for o-Nitrotoluene
| Catalyst System | Oxidant | Temperature | Pressure | Yield of o-Nitrobenzoic Acid | Reference |
|---|---|---|---|---|---|
| MnO₂ / RuO₄ | O₂ | 100-150 °C | 0.1-2 MPa | 89.1% | google.com |
| Co(OAc)₂ / Mn(OAc)₂ / NAPI* | Air (O₂) | 130 °C | 10 atm | 51% (aided by NO₂) | researchgate.net |
*NAPI: N-acetoxyphthalimide
Derivatization and Functionalization Reactions
This compound is a valuable intermediate partly because its functional groups can be readily converted into other useful moieties.
A key transformation of this compound is the reduction of its nitro group (–NO₂) to an amino group (–NH₂). vulcanchem.com This reaction yields sodium aminobenzoate, a crucial precursor in the pharmaceutical and dye industries. vulcanchem.comutrgv.edu The most common method for this reduction is catalytic hydrogenation. vulcanchem.com
In this process, an aqueous solution of this compound (e.g., sodium 4-nitrobenzoate) is treated with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. google.compatsnap.com Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this purpose. google.com The reaction is typically carried out at moderate temperatures (e.g., 60-70°C) and hydrogen pressures (e.g., 1-4 MPa). google.compatsnap.com The reaction proceeds until hydrogen uptake ceases, indicating the complete conversion of the nitro group. google.com This method is highly efficient, often resulting in yields exceeding 95%. google.compatsnap.com
The resulting product, sodium aminobenzoate (such as sodium 4-aminobenzoate, the sodium salt of PABA), is a direct precursor for various pharmaceutical compounds, including certain anesthetics and folic acid. atamanchemicals.comchemimpex.compatsnap.com
Nef Reaction for Conversion of Nitro Groups to Carbonyl Compounds
The Nef reaction is a significant transformation in organic chemistry that converts a primary or secondary nitroalkane into an aldehyde or a ketone, respectively. wikipedia.org The reaction proceeds via the acid hydrolysis of a corresponding nitronate salt, which is formed by the deprotonation of the nitro compound. organic-chemistry.orgarkat-usa.org This conversion effectively reverses the polarity of the carbon atom adjacent to the nitro group, turning it from a nucleophilic center into an electrophilic one. arkat-usa.org
The classical Nef reaction involves two key steps:
Formation of the Nitronate Salt: The nitro compound, which must possess an alpha-hydrogen, is treated with a base to form a nitronate salt. wikipedia.orgorganic-chemistry.org
Acid Hydrolysis: The pre-formed nitronate salt is then added to a strong mineral acid, such as sulfuric acid, typically at a pH below 1. organic-chemistry.org This acidic environment facilitates the hydrolysis of the nitronate to the corresponding carbonyl compound and nitrous oxide (N₂O). wikipedia.org
The reaction conditions, particularly the pH, are critical. Strong acid conditions favor the formation of the desired carbonyl compound, while weaker acid conditions may lead to the formation of side products like oximes or nitrite (B80452) compounds. alfa-chemistry.com If the nitro compound is treated directly with strong acid without first forming the salt, it can result in the formation of a carboxylic acid and a hydroxylamine (B1172632) salt instead. wikipedia.orgalfa-chemistry.com
For aromatic compounds like this compound, the application of the Nef reaction under strongly acidic conditions can lead to the conversion of the nitro group into a carbonyl, yielding sodium ketone-carboxylates. Various modifications to the classical Nef reaction have been developed to improve yields and reduce side reactions. These include oxidative methods using reagents like Oxone, potassium permanganate (KMnO₄), or ozone, and reductive methods employing agents like titanium(III) chloride (TiCl₃). organic-chemistry.orgalfa-chemistry.com
Table 1: Methodologies for Nitro Group Conversion
| Reagent/Condition | Substrate | Primary Product(s) | Citation(s) |
| 1. Base2. Strong Acid (H₂SO₄, pH < 1) | Primary or Secondary Nitroalkane Salt | Aldehyde or Ketone, Nitrous Oxide | wikipedia.orgorganic-chemistry.org |
| Strong Acid (direct treatment) | Primary Nitroalkane | Carboxylic Acid, Hydroxylamine Salt | wikipedia.orgalfa-chemistry.com |
| Oxidizing Agents (e.g., Oxone, KMnO₄) | Nitroalkane Salt | Aldehyde, Ketone, or Carboxylic Acid | organic-chemistry.orgalfa-chemistry.com |
| Reducing Agents (e.g., TiCl₃) | Nitroalkane | Aldehyde, Ketone, or Oxime | organic-chemistry.orgalfa-chemistry.com |
Formation of Ultraviolet-Absorbing Derivatives for Analytical Enhancement
In analytical chemistry, particularly in separation sciences like High-Performance Liquid Chromatography (HPLC), derivatization is a key strategy used to enhance the detection of analytes. researchgate.net This process involves chemically modifying a compound to attach a functional group, or chromophore, that strongly absorbs ultraviolet (UV) light, thereby improving its detectability. researchgate.net
This compound and its derivatives are well-suited for such applications due to the inherent chromophoric nature of the nitro group (—NO₂) and the benzene ring. These structural features allow for strong absorption of UV radiation. Research has shown that modifying the structure of nitrobenzoate derivatives can further optimize their UV-visible sensing capabilities. researchgate.net For instance, the introduction of electron-donating groups, such as amino groups, can enhance the UV absorption properties of the molecule. researchgate.netcore.ac.uk
A notable example involves the use of 5,5'-dithiobis(succinimidyl-2-nitrobenzoate) (DSNB), a nitrobenzoate derivative, as a highly effective Raman reporter for Surface-Enhanced Raman Scattering (SERS) immunoassays. ifremer.fr The strong scattering cross-section of the symmetric nitro stretch in DSNB is crucial for its function in this analytical technique. ifremer.fr The DSNB is synthesized by activating the carboxylic acid functions of its precursor, 5,5'-dithiobis(2-nitrobenzoic acid) (DNBA), using a carbodiimide/N-hydroxysuccinimide mixture. ifremer.fr This derivative can then be linked to other molecules, such as antibodies, to create nanoprobes for detecting target analytes at very low concentrations. ifremer.fr
Table 2: Examples of Nitrobenzoate Derivatives for Analytical Applications
| Derivative/Precursor | Key Structural Feature | Analytical Application/Enhancement | Citation(s) |
| 5,5'-dithiobis(succinimidyl-2-nitrobenzoate) (DSNB) | Symmetric NO₂ stretch | Raman reporter for SERS immunoassays | ifremer.fr |
| 2,3-diamino benzoic acid methyl ester | Ortho-amino groups | Enhanced luminescence and UV-vis absorption | researchgate.net |
| Amine-substituted hydroxybenzophenones | Amino group substitution | Strong absorption in UV-B and UV-C regions | core.ac.uk |
Schiff-Based Piperazine (B1678402) Synthesis Incorporating Nitrobenzoate Moieties
Schiff bases are a class of organic compounds characterized by an azomethine or imine group (—C=N—). dergipark.org.trmediresonline.org They are typically synthesized through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. mediresonline.org Aromatic Schiff bases tend to be more stable than their aliphatic counterparts due to electronic conjugation. dergipark.org.tr
The synthesis of Schiff bases incorporating both a piperazine ring and a nitrobenzoate moiety combines the structural features of three important chemical classes. These syntheses are often achieved by reacting a piperazine derivative containing a primary amine with an aromatic aldehyde that bears a nitro group. dergipark.org.tr
A direct example is the synthesis of a novel Schiff base from the reaction of 3-nitrobenzaldehyde (B41214) with 1-amino-4-methylpiperazine. dergipark.org.tr The reaction involves the condensation of the aldehyde group of 3-nitrobenzaldehyde with the primary amino group of the piperazine derivative. dergipark.org.tr Such reactions are typically performed under reflux in a solvent like absolute ethanol (B145695) and can proceed efficiently without the need for a catalyst. dergipark.org.tr The resulting products can be characterized using various spectroscopic techniques, including FTIR, NMR, and LC-MS, to confirm the formation of the imine linkage and the integrity of the molecular structure. dergipark.org.trnih.gov These synthetic routes provide a versatile platform for creating complex molecules with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net
Table 3: Synthesis of a Schiff Base with Piperazine and Nitrobenzoate Moieties
| Carbonyl Compound | Amine Reactant | Reaction Conditions | Resulting Schiff Base | Citation(s) |
| 3-Nitrobenzaldehyde | 1-Amino-4-methylpiperazine | Absolute ethanol, reflux | (E)-1-((4-methylpiperazin-1-yl)imino)methyl)-3-nitrobenzene | dergipark.org.tr |
Advanced Analytical and Spectroscopic Characterization
Spectroscopic Elucidation Techniques
Spectroscopy is a cornerstone in the structural analysis of sodium nitrobenzoate, providing detailed information about its chemical architecture through the interaction of molecules with electromagnetic radiation.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the primary functional groups within the this compound molecule. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational modes of specific bonds.
Key functional groups and their expected FT-IR absorption regions include:
Carboxylate Group (COO⁻): The carboxylate anion exhibits two distinct and strong stretching vibrations: an asymmetric stretch (νₐsym) typically found in the 1550-1610 cm⁻¹ region and a symmetric stretch (νₛym) in the 1400-1450 cm⁻¹ region. For the related compound sodium benzoate (B1203000), these peaks have been observed around 1596 cm⁻¹ and 1546 cm⁻¹ researchgate.net.
Nitro Group (NO₂): The nitro group also shows two characteristic stretching vibrations: a strong asymmetric stretch (νₐsym) between 1500-1570 cm⁻¹ and a symmetric stretch (νₛym) of medium intensity between 1300-1370 cm⁻¹. The precise location of these bands can be influenced by the position of the nitro group on the benzene (B151609) ring.
Aromatic Ring (C=C-H): The presence of the benzene ring is confirmed by several bands. C=C stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ range researchgate.net. C-H stretching vibrations of the aromatic protons are observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, occur in the 690-900 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylate (COO⁻) | Asymmetric Stretch | 1550 - 1610 |
| Symmetric Stretch | 1400 - 1450 | |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |
| Symmetric Stretch | 1300 - 1370 | |
| Aromatic Ring | C=C Stretch | 1400 - 1600 |
| C-H Stretch | >3000 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The absorption of UV or visible light excites electrons from a ground state to a higher energy state. This compound exhibits strong UV absorption due to the presence of the aromatic ring and the nitro group, which acts as a chromophore. The analysis of the parent compound, sodium benzoate, consistently shows a maximum absorbance (λmax) at approximately 221-225 nm eijas.comwisdomlib.orgmt.com. This absorption corresponds to the π → π* electronic transitions within the benzene ring. The presence of the nitro group is expected to influence the position and intensity of this absorption band. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration, making UV-Vis spectroscopy a valuable tool for quantitative analysis ijpsjournal.comacgpubs.org.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most definitive method for elucidating the precise molecular structure of organic compounds, including the specific substitution pattern of the this compound isomers.
¹H NMR Spectroscopy: This technique provides information about the chemical environment of the hydrogen atoms (protons). In this compound, the protons on the aromatic ring exhibit distinct chemical shifts and coupling patterns depending on their position relative to the carboxylate and nitro groups. For sodium 2-nitrobenzoate (B253500), ¹H NMR spectra have been recorded in solvents such as D₂O and DMSO-d₆ spectrabase.com. The chemical shifts for the parent nitrobenzoic acids, which are structurally very similar to their sodium salts, show complex multiplets in the aromatic region, typically between 7.5 and 8.5 ppm researchgate.net.
¹³C NMR Spectroscopy: This method probes the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum confirm the number of different carbon environments and provide information about their electronic state. The carboxylate carbon (COO⁻) is typically observed in the downfield region (165-175 ppm). The carbon atom attached to the nitro group (C-NO₂) is also significantly deshielded, while the other aromatic carbons appear in the 120-150 ppm range researchgate.netrsc.org. The specific shifts and patterns allow for unambiguous differentiation between the 2-nitro, 3-nitro, and 4-nitro isomers.
| Isomer | Nucleus | Typical Chemical Shift Range (ppm) |
|---|---|---|
| 2-Nitro, 3-Nitro, 4-Nitro | ¹H (Aromatic) | 7.5 - 9.0 |
| ¹³C (Aromatic) | 120 - 150 | |
| All Isomers | ¹³C (Carboxylate) | 165 - 175 |
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns. Due to the ionic nature of the compound, it is readily analyzed by ESI. In negative ion mode (-ESI), the technique typically detects the nitrobenzoate anion ([M-Na]⁻) by deprotonation of the parent acid. For a compound with the chemical formula C₇H₅NO₄, the expected mass-to-charge ratio (m/z) for the anion is approximately 166.01 researchgate.net.
Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented. Common fragmentation pathways for nitroaromatic compounds include the loss of neutral molecules such as nitrogen monoxide (NO), nitrogen dioxide (NO₂), and carbon dioxide (CO₂) from the carboxylate group nih.govresearchgate.net. These characteristic fragmentation patterns provide additional confirmation of the compound's identity and structure nih.gov.
Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for its precise quantification in various matrices sigmaaldrich.comsigmaaldrich.com. The method separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.
A typical HPLC method for the analysis of this compound would involve the following:
Mode: Reversed-phase chromatography is most common, utilizing a nonpolar stationary phase.
Stationary Phase (Column): A C18 column is frequently used for the separation of benzoates and related aromatic compounds nih.govscispace.com.
Mobile Phase: A buffered aqueous solution mixed with an organic modifier like acetonitrile or methanol is standard. For instance, a mixture of an ammonium (B1175870) acetate buffer and acetonitrile can be effective sci-hub.se. The pH of the mobile phase is a critical parameter for achieving optimal separation sci-hub.se.
Detection: UV detection is the most common method, as the nitrobenzoate ion has a strong UV absorbance. Wavelengths are typically set around the absorbance maximum, such as 225 nm or 254 nm, to ensure high sensitivity nih.govscispace.com.
Quantification: The concentration of this compound is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known concentration scispace.com.
This technique is highly valued for its accuracy, reproducibility, and ability to separate the analyte from potential impurities, making it a stability-indicating method scispace.com.
| Parameter | Specification |
|---|---|
| Column | Reversed-Phase C18 |
| Mobile Phase | Buffered Acetonitrile/Methanol and Water |
| Flow Rate | ~1.0 mL/min |
| Detection | UV Spectrophotometry (e.g., 225 nm or 254 nm) |
Elemental Analysis for Stoichiometric Validation
Elemental analysis is a fundamental technique employed to determine the elemental composition of a compound. This process is crucial for validating the stoichiometry of synthesized this compound, ensuring its purity and confirming that its empirical formula aligns with its theoretical composition (C₇H₄NNaO₄). The molecular weight of this compound is approximately 189.10 g/mol . nih.gov
The validation is achieved by comparing the mass percentages of each element found through experimental analysis with the calculated theoretical percentages. A close correlation between the experimental and theoretical values provides strong evidence of the sample's purity and correct atomic makeup.
The theoretical elemental composition of this compound is calculated as follows:
Carbon (C): (7 * 12.011) / 189.101 * 100% = 44.44%
Hydrogen (H): (4 * 1.008) / 189.101 * 100% = 2.13%
Nitrogen (N): (1 * 14.007) / 189.101 * 100% = 7.41%
Sodium (Na): (1 * 22.990) / 189.101 * 100% = 12.16%
Oxygen (O): (4 * 15.999) / 189.101 * 100% = 33.86%
| Element | Symbol | Atomic Mass (amu) | Theoretical Percentage (%) |
|---|---|---|---|
| Carbon | C | 12.011 | 44.44 |
| Hydrogen | H | 1.008 | 2.13 |
| Nitrogen | N | 14.007 | 7.41 |
| Sodium | Na | 22.990 | 12.16 |
| Oxygen | O | 15.999 | 33.86 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate, identify, and quantify volatile and semi-volatile compounds in a sample. For a pharmaceutical intermediate like this compound, GC-MS is instrumental in profiling trace impurities that may be present from the manufacturing process. These impurities can include residual starting materials, byproducts of side reactions, or residual solvents.
The process involves introducing a volatilized sample into a gas chromatograph, where components are separated based on their boiling points and interaction with a stationary phase in a capillary column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.
Potential impurities in this compound that could be identified using GC-MS include:
Isomeric Impurities: Presence of other isomers (e.g., sodium 2-nitrobenzoate or 4-nitrobenzoate (B1230335) in a sample of sodium 3-nitrobenzoate).
Starting Materials: Unreacted nitrobenzoic acid.
Related Substances: Compounds formed from side reactions during the synthesis, such as dinitrobenzoic acids.
Residual Solvents: Solvents used during synthesis and purification, such as toluene, ethanol (B145695), or water.
| Potential Impurity | Chemical Formula | Origin | Analytical Rationale |
|---|---|---|---|
| Nitrobenzoic Acid (isomer) | C₇H₅NO₄ | Unreacted starting material | Can be detected by GC-MS, often after derivatization to increase volatility. |
| Dinitrobenzoic Acid | C₇H₄N₂O₆ | Process-related byproduct | Higher molecular weight impurity, identifiable by its unique mass spectrum. |
| Sodium Benzoate | C₇H₅NaO₂ | Impurity in starting material | Detectable after conversion to its more volatile acid or ester form. |
| Toluene | C₇H₈ | Residual solvent | Highly volatile and easily separated and identified by GC-MS. |
Crystallographic Analysis
Single Crystal X-ray Diffraction for Solid-State Structure Determination
For this compound, this analysis is critical for:
Unambiguous Isomer Identification: Confirming whether the compound is the 2-nitro, 3-nitro, or 4-nitro isomer based on the substitution pattern on the benzene ring.
Solid-State Conformation: Determining the geometry of the carboxylate and nitro groups relative to the aromatic ring.
Packing Arrangement: Understanding how the sodium cations and nitrobenzoate anions are arranged in the crystal lattice, including the coordination environment of the sodium ion and any intermolecular interactions such as hydrogen bonding or π-stacking.
The analysis involves mounting a suitable single crystal and bombarding it with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and the crystal structure refined. Key data obtained from this analysis are the crystal system, space group, and unit cell parameters. While the technique is crucial for the definitive characterization of the solid-state structure of this compound isomers, specific crystallographic data from published studies are not widely available.
| Crystallographic Parameter | Description | Significance for this compound |
|---|---|---|
| Crystal System | One of seven systems (e.g., monoclinic, orthorhombic) describing the crystal's symmetry. | Defines the basic geometric framework of the crystal lattice. |
| Space Group | Describes the symmetry operations that can be applied to the unit cell. | Provides a detailed understanding of the symmetry within the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the unit cell edges and the angles between them. | Quantifies the size and shape of the fundamental repeating unit of the crystal. |
| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. | Allows for the calculation of exact bond lengths and angles, confirming the molecular structure. |
Coordination Chemistry and Metal Complexation Studies
Ligand Behavior and Coordination Modes
The coordination of sodium nitrobenzoate to metal centers is a multifaceted process influenced by the electronic and steric properties of its functional groups.
Role of Nitro and Carboxylate Functional Groups in Adsorption and Coordination
Both the carboxylate and nitro groups of the nitrobenzoate ligand are capable of coordinating to metal ions. mdpi.comnih.gov The carboxylate group, with its delocalized negative charge, is a strong coordinating agent and can adopt various binding modes, including monodentate, bidentate, and bridging fashions. nih.gov This versatility allows for the formation of diverse structural architectures, from simple mononuclear complexes to intricate coordination polymers. mdpi.comnih.gov
The nitro group, while generally a weaker coordinator than the carboxylate group, can also participate in bonding with certain metal ions, particularly alkali metals like sodium, potassium, and cesium, as well as silver and thallium. mdpi.comresearchgate.net The electronegativity and resonance effects within the nitro group influence the electron density on its oxygen atoms, making them available for coordination. nih.gov However, with 3d transition metals, coordination through the nitro group is less common, with the carboxylate group being the dominant binding site. mdpi.comresearchgate.net In many instances, the nitro group participates in stabilizing the crystal structure through non-covalent interactions, such as hydrogen bonding. mdpi.comnih.goviucr.org
Bidentate Bridging versus Monodentate Coordination on Metal Surfaces
The nitrobenzoate ligand exhibits flexibility in its coordination to metal surfaces, primarily adopting either a monodentate or a bidentate bridging mode.
Monodentate coordination involves the ligand binding to a single metal center through one of the oxygen atoms of the carboxylate group. libretexts.orgsavemyexams.com This mode is common in the formation of simpler complex structures. internationaljournalcorner.comjocpr.comresearchgate.net
Bidentate bridging coordination occurs when the carboxylate group spans two different metal centers, linking them together. mdpi.com This bridging behavior is crucial in the construction of coordination polymers and metal-organic frameworks (MOFs), leading to extended one-, two-, or three-dimensional networks. unigoa.ac.in The p-nitrobenzoate ligand, for example, has been shown to act as a bidentate bridging ligand in the formation of coordination complexes. unife.it
The choice between these coordination modes is influenced by several factors, including the nature of the metal ion, the presence of other co-ligands, and the reaction conditions. unife.it
Influence of Nitro Group Position on Coordination Polymer Dimensionality and Structure
The isomeric position of the nitro group (ortho, meta, or para) on the benzoate (B1203000) ring significantly impacts the resulting structure and dimensionality of coordination polymers. This influence stems from both steric and electronic effects.
Synthesis and Characterization of Metal Complexes
A wide array of metal complexes of nitrobenzoate have been synthesized and characterized, showcasing the ligand's versatility.
Synthesis of Alkali, Alkaline-Earth, and Transition Metal Nitrobenzoate Complexes
Metal nitrobenzoate complexes are typically synthesized through several common methods:
Solution-based self-assembly: This method involves dissolving a metal salt and the this compound ligand (or nitrobenzoic acid and a base) in a suitable solvent. mdpi.com Slow evaporation of the solvent or cooling of the solution leads to the crystallization of the metal complex. mdpi.com This technique has been successfully employed for the synthesis of complexes with alkali metals (e.g., sodium, lithium), alkaline-earth metals (e.g., calcium), and transition metals (e.g., copper, zinc, cobalt, nickel). mdpi.cominternationaljournalcorner.comjocpr.comresearchgate.netunigoa.ac.inunife.itresearchgate.netniscpr.res.inresearchgate.netrsc.org
Hydrothermal/Solvothermal synthesis: In this approach, the reaction is carried out in a sealed vessel (Teflon-lined autoclave) at elevated temperatures and pressures. mdpi.com This method can promote the formation of more complex and robust structures, including dense coordination polymers. mdpi.com
Reaction with pre-formed complexes: In some cases, this compound is reacted with a pre-synthesized metal complex containing other ligands. This can lead to ligand exchange or the formation of mixed-ligand complexes. researchgate.net
The resulting complexes are then characterized by various analytical techniques, including single-crystal X-ray diffraction, infrared spectroscopy, and thermal analysis, to determine their structure and properties. internationaljournalcorner.comjocpr.comresearchgate.net
Table 1: Examples of Synthesized Metal Nitrobenzoate Complexes
| Metal Ion | Nitrobenzoate Isomer | Ancillary Ligands | Synthesis Method | Resulting Complex Type | Reference(s) |
| Copper(II) | p-nitrobenzoate | Diethylenetriamine | Solution Self-Assembly | Mononuclear | unife.it |
| Cobalt(II) | p-nitrobenzoate | Hydrazine | Solution Precipitation | Coordination Polymer | internationaljournalcorner.com |
| Nickel(II) | p-nitrobenzoate | Hydrazine | Solution Precipitation | Coordination Polymer | internationaljournalcorner.com |
| Zinc(II) | p-nitrobenzoate | Hydrazine | Solution Precipitation | Coordination Polymer | internationaljournalcorner.com |
| Cadmium(II) | p-nitrobenzoate | Hydrazine | Solution Precipitation | Coordination Polymer | internationaljournalcorner.com |
| Cobalt(II) | o-nitrobenzoate | Hydrazine | Solution Precipitation | Coordination Polymer | jocpr.com |
| Nickel(II) | o-nitrobenzoate | Hydrazine | Solution Precipitation | Coordination Polymer | jocpr.com |
| Zinc(II) | o-nitrobenzoate | Hydrazine | Solution Precipitation | Coordination Polymer | jocpr.com |
| Cadmium(II) | o-nitrobenzoate | Hydrazine | Solution Precipitation | Coordination Polymer | jocpr.com |
| Calcium(II) | 2-nitrobenzoate (B253500) | Water | Solution Reaction | Coordination Polymer | researchgate.net |
| Cobalt(II) | m-nitrobenzoate | Hydrazine | Solution Precipitation | Coordination Polymer | researchgate.net |
| Nickel(II) | m-nitrobenzoate | Hydrazine | Solution Precipitation | Coordination Polymer | researchgate.net |
| Zinc(II) | m-nitrobenzoate | Hydrazine | Solution Precipitation | Coordination Polymer | researchgate.net |
| Cadmium(II) | m-nitrobenzoate | Hydrazine | Solution Precipitation | Coordination Polymer | researchgate.net |
| Lithium(I) | 4-nitrobenzoate (B1230335) | Water | Not Specified | Dimer | niscpr.res.in |
| Ruthenium(II) | p-nitrobenzoate, m-nitrobenzoate | Triphenylphosphine, CO | Solution Reaction | Mononuclear | researchgate.net |
| Copper(II) | 2-nitrobenzoate | γ-picoline, Triethanolamine (B1662121) | Solution Self-Assembly | Monomer, Dimer | rsc.org |
Isostructurality and Polymorphism in Nitrobenzoate Coordination Compounds
The structural diversity of metal nitrobenzoate complexes also extends to the phenomena of isostructurality and polymorphism.
Polymorphism is the ability of a compound to crystallize in more than one crystal structure. Polymorphism has been observed in metal carboxylate complexes, and the nitro-substituent can play a role in this phenomenon. acs.org For instance, a dinuclear 2-nitrobenzoate complex of cobalt(II) was found to exist in different polymorphic forms. wiley-vch.de The different packing arrangements in polymorphs can lead to variations in physical properties. rsc.org
Thermal Decomposition Pathways of Metal-Nitrobenzoate Complexes
The thermal stability and decomposition of metal-nitrobenzoate complexes are critical aspects of their characterization. Studies on various transition metal complexes with nitrobenzoate ligands, including isomers and substituted derivatives, reveal common yet distinct decomposition pathways, typically investigated through thermogravimetry (TG) and differential thermal analysis (DTA).
Hydrated metal-nitrobenzoate complexes generally undergo an initial dehydration step. scielo.brscielo.br This process involves the loss of water of crystallization, which can occur in a single step, as seen in Co(II), Ni(II), and Cu(II) 3-chloro-2-nitrobenzoates, or in multiple stages. scielo.brresearchgate.net For instance, hydrated complexes of Co(II) and Cu(II) with 3-chloro-2-nitrobenzoate (B13357121) lose their water molecules in one step between 345–395 K. scielo.br Similarly, Mg(II) complexes with para-, meta-, and ortho-nitrobenzoates first lose their water molecules upon heating. researchgate.netpsu.edu The dehydration is an endothermic process, and the resulting anhydrous complexes are stable up to a certain temperature. scielo.brscielo.br
Upon further heating, the anhydrous complexes decompose. This decomposition is often energetic and can be explosive, particularly for chloro-nitrobenzoate complexes heated above 523 K. scielo.brscielo.brakjournals.com The decomposition of the organic ligand typically leads to the formation of the corresponding metal oxide as the final residue. scielo.brresearchgate.netjocpr.cominternationaljournalcorner.com For example, the final decomposition products for Co(II), Ni(II), and Cu(II) 3-chloro-2-nitrobenzoates are CoO, NiO, and CuO, respectively. scielo.br Similarly, bis-hydrazine metal o-nitrobenzoate complexes of cobalt and nickel yield Co₂O₃ and NiO. jocpr.com The thermal decomposition of Mg(II) nitrobenzoate complexes also results in MgO as the final product. researchgate.netpsu.edu
The decomposition pathway can vary depending on the metal ion and other coordinated ligands. For example, in bis-hydrazine complexes, cobalt and nickel o-nitrobenzoates decompose in a single exothermic step, whereas the zinc complex undergoes a two-stage decomposition. jocpr.com The first stage for the zinc complex is the loss of hydrazine, followed by the pyrolysis of the remaining zinc o-nitrobenzoate to form ZnO. jocpr.com
| Metal Complex | Decomposition Temperature Range (°C) | Decomposition Steps | Final Product | Citation |
|---|---|---|---|---|
| Bis-hydrazine cobalt(II) o-nitrobenzoate | 180-220 | Single Stage | Co₂O₃ | jocpr.com |
| Bis-hydrazine nickel(II) o-nitrobenzoate | 220-270 | Single Stage | NiO | jocpr.com |
| Bis-hydrazine zinc(II) o-nitrobenzoate | 195-235 and 450-500 | Two Stages | ZnO | jocpr.com |
| Co(II) 3-chloro-2-nitrobenzoate hydrate | Dehydration: 72-122 | Dehydration followed by explosive decomposition >250°C | CoO | scielo.brscielo.br |
| Ni(II) 3-chloro-2-nitrobenzoate hydrate | Dehydration: 72-122 | Dehydration followed by explosive decomposition >250°C | NiO | scielo.brscielo.br |
| Cu(II) 3-chloro-2-nitrobenzoate hydrate | Dehydration: 72-122 | Dehydration followed by explosive decomposition >250°C | CuO | scielo.brscielo.br |
| Mg(II) nitrobenzoate hydrates | Decomposition up to 590 | Multi-stage (dehydration then ligand loss) | MgO | researchgate.net |
Intermolecular Interactions in Coordination Compounds
The crystal structures of nitrobenzoate-containing coordination compounds are significantly influenced by a variety of non-covalent intermolecular interactions. These forces, including weak van der Waals forces and stronger hydrogen bonds, dictate the packing of molecules and the final supramolecular architecture.
Weak intermolecular forces, particularly those involving π-systems, play a crucial role in the stabilization of the crystal structures of metal-nitrobenzoate complexes.
CH–π interactions are another significant stabilizing force, where a C-H bond acts as a weak donor to the electron cloud of a π-system. researchgate.netdntb.gov.ua These interactions are common in organic crystals and metal-organic frameworks, contributing to the formation of specific supramolecular assemblies. researchgate.netnih.gov In a Mn(II) complex with 4-nitrobenzoate, C–H⋯π interactions help to stabilize the layered structure. dntb.gov.ua Similarly, in a Cu(II) complex, C–H···π stacking interactions link one-dimensional supramolecular chains. lew.ro
Cation–π interactions involve the electrostatic attraction between a cation (like Na⁺ or a metal center in a complex) and the electron-rich face of an aromatic ring. wikipedia.org This noncovalent bond is significant in molecular recognition and protein structure. mdpi.comproteopedia.org In the context of this compound and its complexes, the sodium ion or other metal cations can interact with the π-system of the benzoate ring, contributing to the stability of the crystal structure. wikipedia.orgdoi.org The strength of this interaction is influenced by the nature of the cation and the substituents on the aromatic ring. wikipedia.org
| Interaction Type | Example Compound System | Structural Role | Geometric Parameter (if available) | Citation |
|---|---|---|---|---|
| π–π stacking | 2-amino-4-nitrobenzoate salt | Connects chains into a 3D architecture | Inter-centroid distance: 3.5796 (10) Å | iucr.org |
| π–π stacking | Methyl 4-hydroxy-3-nitrobenzoate | Links molecules into infinite sheets | Not specified | mdpi.com |
| π–π stacking | Cu(II) triethanolamine 4-nitrobenzoate | Contributes to crystal packing | Centroid-centroid distance: 4.134 Å | lew.ro |
| CH–π | Mn(II) with 4-nitrobenzoate | Stabilizes a layered assembly | Not specified | dntb.gov.ua |
| CH–π | Cu(II) triethanolamine 4-nitrobenzoate | Interlinks 1D supramolecular chains | Not specified | lew.ro |
| Cation–π | General (e.g., Na⁺ with benzene (B151609) ring) | Stabilizes crystal structure via electrostatic attraction | Optimal geometry: cation centered on π face | wikipedia.org |
Hydrogen bonds are among the most influential directional forces in the crystal engineering of nitrobenzoate compounds. The presence of carboxylate groups, nitro groups, and often water molecules of crystallization provides multiple donor and acceptor sites for hydrogen bonding.
The crystal structures of nitrobenzoate complexes and salts are rich in hydrogen bonding networks. acs.org A common motif involves the carboxylate group of the nitrobenzoate anion interacting with hydrogen bond donors. researchgate.net For example, in complexes with 2,4-diaminopyrimidine (B92962) derivatives, a pair of N–H⋯O hydrogen bonds between the carboxylate group and the pyrimidine (B1678525) moiety forms a robust cyclic motif. researchgate.net These motifs can then self-organize into more complex patterns like hydrogen-bonded ladders. researchgate.net
Charge-assisted hydrogen bonds are particularly strong and play a vital role in the assembly of salts. In various ammonium (B1175870) 2-amino-4-nitrobenzoate salts, interactions such as tertiary-ammonium-N—H⋯O(carboxylate) and hydroxy-O—H⋯O(carboxylate) create linear supramolecular chains. iucr.org These chains can be further connected by other hydrogen bonds, like amine-N—H⋯O(nitro), to form three-dimensional architectures. iucr.org
Water molecules, when present, are often integral to the hydrogen-bonding network. nih.gov They can act as bridges, connecting different components of the structure. For instance, in hydrazinium (B103819) 2-amino-4-nitrobenzoate dihydrate, charge-assisted water-O—H⋯O(carboxylate) hydrogen bonds sustain supramolecular chains. ingentaconnect.com In L-histidinium 2-nitrobenzoate, a network of N–H⋯O hydrogen bonds links the cationic histidinium ions. nih.gov The extensive nature of these interactions is highlighted in the structure of methyl 4-hydroxy-3-nitrobenzoate, which features twelve distinct hydrogen bonds that link molecules into stacked sheets. mdpi.com
| Hydrogen Bond Type | Participating Groups | Resulting Supramolecular Motif | Example Compound System | Citation |
|---|---|---|---|---|
| N–H⋯O | Amine/Ammonium and Carboxylate/Nitro | Cyclic motifs, chains, ladders | Nitrobenzoate-diaminopyrimidine complexes | researchgate.net |
| Charge-assisted N–H⋯O | Ammonium and Carboxylate | Linear supramolecular chains | Ammonium 2-amino-4-nitrobenzoate salts | iucr.org |
| Charge-assisted O–H⋯O | Water and Carboxylate | Zigzag supramolecular chains | Hydrazinium 2-amino-4-nitrobenzoate dihydrate | ingentaconnect.com |
| O–H⋯O | Hydroxyl and Carboxylate | Double layers | Ammonium 2-amino-4-nitrobenzoate salt | iucr.org |
| O–H⋯O | Carboxylic acid dimers | Dimer formation, sheet-like networks | m-Nitrobenzoic acid complexes | acs.org |
| C–H⋯O | Alkyl/Aryl C-H and Carboxylate/Nitro | Connects dimers into sheets | m-Nitrobenzoic acid, L-histidinium 2-nitrobenzoate | acs.orgnih.gov |
Computational Chemistry and Quantum Mechanical Investigations
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a prominent computational method used to examine the electronic structure of many-body systems. It has been extensively applied to sodium nitrobenzoate to predict and analyze its chemical properties and behavior.
Modeling of Reaction Pathways and Mechanisms
DFT calculations are instrumental in modeling the reaction pathways of chemical processes involving this compound, such as nitration or reduction mechanisms. rsc.orgresearchgate.net By mapping the potential energy surface, researchers can identify transition states, intermediates, and the associated energy barriers for a reaction. researchgate.net This allows for a detailed, step-by-step understanding of how the molecule transforms. For instance, DFT can be used to validate proposed mechanisms, such as the reduction of the nitro group to an amino group, by comparing the calculated activation energies of different possible pathways. rsc.org This approach helps in elucidating the most energetically favorable reaction route.
Simulation of Adsorption Mechanisms on Mineral Surfaces
In mineral processing, this compound isomers act as selective depressants. DFT simulations are crucial for understanding how these molecules adsorb onto mineral surfaces. acs.org Studies have investigated the interaction of m-nitrobenzoate, o-nitrobenzoate, and p-nitrobenzoate with surfaces like arsenopyrite (B74077), revealing that the oxygen and nitrogen atoms of the nitro group participate in forming chemical bonds with the metal atoms on the mineral surface. researchgate.netresearchgate.net This adsorption creates a hydrophilic layer on the mineral, preventing the attachment of collector agents and thus inhibiting its flotation. DFT calculations show that the adsorption of m-nitrobenzoate on the arsenopyrite surface is a strong interaction, driven primarily by the nitro group (-NOO–). researchgate.netresearchgate.net
Table 1: Theoretical Adsorption Energies of Nitrobenzoate on Mineral Surfaces
| Molecule/Isomer | Mineral Surface | Computational Method | Adsorption Energy (kJ/mol) |
|---|---|---|---|
| m-nitrobenzoate | Arsenopyrite | DFT | Strong, covalent bond formation indicated |
| o-nitrobenzoate | Arsenopyrite | DFT | Significant chemical reactivity observed |
| p-nitrobenzoate | Arsenopyrite | DFT | Significant chemical reactivity observed |
Note: Specific energy values vary depending on the exact model and surface slab used in the DFT simulations. The data indicates a strong chemisorption mechanism. researchgate.netresearchgate.net
Calculation of Molecular Geometry and Electronic Structure Parameters
DFT is used to accurately determine the optimized molecular geometry of this compound, including bond lengths and angles. scirp.org Furthermore, it calculates key electronic structure parameters, most notably the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trmss-ijmsr.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. dergipark.org.tredu.krd
Analysis of Global Reactive Descriptors and Thermodynamic Properties
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. dergipark.org.tredu.krd These include:
Electronegativity (χ): Measures the molecule's power to attract electrons.
Chemical Hardness (η): Represents the resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com
Global Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction. dergipark.org.trcauverycollege.ac.in
DFT also allows for the calculation of thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. mdpi.comcauverycollege.ac.in These values are essential for predicting the spontaneity and equilibrium of reactions. mdpi.com
Table 2: Calculated Global Reactivity Descriptors for a Nitrobenzoate Compound
| Descriptor | Symbol | Representative Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | -6.69 |
| LUMO Energy | ELUMO | -3.22 |
| Energy Gap | ΔE | 3.47 |
| Electronegativity | χ | 4.96 |
| Chemical Hardness | η | 1.73 |
| Global Softness | S | 0.57 eV-1 |
Note: These values are based on a representative nitrobenzoate compound (4-Coumarinyl-4-nitrobenzoate) calculated at the B3LYP/6-311G(d,p) level of theory and serve as an illustration of the types of parameters obtained. dergipark.org.tr
Molecular Dynamics (MD) and Monte Carlo Simulations
While DFT provides a static view, MD and Monte Carlo simulations are used to study the time-dependent behavior and equilibrium properties of systems containing this compound.
Investigation of Depressant Adsorption Dynamics
Molecular dynamics (MD) simulations are employed to investigate the dynamic process of how this compound, acting as a depressant, adsorbs onto a mineral surface over time. acs.orgfrontiersin.org These simulations model the atomic motions of the depressant molecules and the mineral surface, providing insights into the formation of the adsorption layer, the orientation of the molecules, and the influence of surrounding water molecules. frontiersin.orgsemanticscholar.org By analyzing the trajectories of the molecules, researchers can understand the stability of the adsorbed film and the strength of the interaction. semanticscholar.org
Monte Carlo simulations are also a valuable tool, particularly for exploring the equilibrium properties of adsorption. researchgate.netresearchgate.netucl.ac.uk This method uses random sampling to determine the most probable and energetically favorable configurations of this compound molecules on the mineral surface, complementing the dynamic picture provided by MD. researchgate.netacs.org
Integration of Computational and Experimental Data
The validation of theoretical models against real-world measurements is a cornerstone of modern chemical science. This process ensures that computational predictions are not merely theoretical constructs but are grounded in physical reality. For compounds like this compound, this involves a two-pronged approach: comparing predicted reaction dynamics with experimental kinetic studies and cross-referencing calculated thermodynamic parameters with established databases.
Validation of Computational Predictions with Experimental Kinetic Studies
Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling reaction pathways, such as nitration or hydrolysis mechanisms, by calculating the energies of reactants, transition states, and products. umass.edu However, the accuracy of these theoretical models hinges on their validation against experimental kinetic data.
Experimental kinetic studies on this compound and its structural analogs provide the necessary empirical benchmarks. Techniques such as spectrophotometry, isothermal titration calorimetry, and thermal analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis) are employed to measure reaction rates, activation energies, and other kinetic parameters under various conditions. asianpubs.orgup.ptrsc.org For example, kinetic studies on the acylation reactions of p-nitrophenyl p-nitrobenzoate have been conducted to determine rate constants and activation parameters, offering valuable data for validating computational models of nucleophilic substitution on the nitrobenzoate moiety. asianpubs.orgasianpubs.org Similarly, investigations into the alkaline hydrolysis of ethyl p-nitrobenzoate provide reaction rate data that can be compared with DFT-predicted energy barriers for the corresponding reaction. acs.org
The nitration of methyl benzoate (B1203000), a closely related precursor, has been studied from both a kinetic and a chemical standpoint to develop mathematical models that predict the system's behavior. researchgate.net These models, which rely on experimentally determined kinetic parameters, can be correlated with quantum mechanical calculations of the reaction's energy profile. Furthermore, studies on the reactivity of sulfhydryl groups with reagents like 5,5'-dithiobis(2-nitrobenzoate) yield pseudo-first-order kinetic data that can serve as a benchmark for computational predictions of reaction mechanisms. nih.gov The goal is to achieve a strong correlation between the computationally predicted energy barriers (activation energies) and the experimentally measured reaction rates, thereby confirming the validity of the theoretical approach. rsc.org
Table 1: Selected Experimental Kinetic Studies on Nitrobenzoate Derivatives
| Reaction System | Experimental Technique | Key Kinetic Parameters Measured | Reference |
|---|---|---|---|
| Acylation of α-amino acids by p-nitrophenyl p-nitrobenzoate | Spectrophotometry | Rate constants, Activation energy (Ea), Enthalpy (ΔH), and Entropy (ΔS) of activation | asianpubs.org |
| Nitration of methyl benzoate | Isothermal Experiments | Kinetic parameters for mathematical modeling | researchgate.net |
| Alkaline hydrolysis of ethyl p-nitrobenzoate | Not specified | Rate of hydrolysis | acs.org |
| Reaction of glyceraldehyde-3-phosphate dehydrogenase with 5,5'-dithiobis(2-nitrobenzoate) | Not specified | Pseudo-first-order kinetics | nih.gov |
Cross-referencing with Thermodynamic Databases
Beyond kinetics, the thermodynamic properties of a molecule are fundamental to its character and behavior. Quantum chemical calculations can estimate key thermodynamic values, most notably the enthalpy of formation (ΔfH°). To validate these computational results, they are cross-referenced with critically evaluated data from authoritative thermodynamic databases. Prominent resources for this purpose include the NIST Chemistry WebBook and the NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB). nist.govdata.govcommerce.govnist.gov
A comprehensive study on methyl nitrobenzoate isomers serves as an excellent example of this integrated approach. up.ptresearchgate.net Researchers determined the standard molar enthalpies of formation in the crystalline phase using static-bomb combustion calorimetry. researchgate.net These experimental values, combined with enthalpies of phase transition measured by techniques like Differential Scanning Calorimetry, were used to derive the experimental gas-phase enthalpy of formation. researchgate.net Concurrently, the gas-phase enthalpy of formation was calculated using high-level computational methods such as the G3(MP2)//B3LYP composite method. up.ptresearchgate.net The strong agreement observed between the experimentally derived and computationally estimated values reinforces the validity of the predictive schemes, supporting their application to related compounds where experimental data may be unavailable. researchgate.net This cross-validation is essential for building robust computational models capable of accurately predicting the energetic properties of molecules like this compound.
Table 2: Comparison of Experimental and Computational Gas-Phase Enthalpy of Formation (ΔfH°(g)) for Methyl 4-Nitrobenzoate (B1230335)
| Compound | Experimental Method | Experimental ΔfH°(g) (kJ·mol⁻¹) | Computational Method | Calculated ΔfH°(g) (kJ·mol⁻¹) | Reference |
|---|---|---|---|---|---|
| Methyl 4-nitrobenzoate | Combustion Calorimetry & Phase Transition Enthalpy Measurement | -308.4 ± 1.8 | Gaussian G4 (G4) | -309.2 | researchgate.net |
Referenced Compounds
Mechanistic Insights into Reactivity and Transformation Pathways
Redox Activity and Electrochemical Behavior
The reactivity of sodium nitrobenzoate is significantly influenced by the presence of the nitro (–NO₂) and carboxylate (–COO⁻Na⁺) functional groups attached to the benzene (B151609) ring. These groups govern its electrochemical properties and its interactions in various chemical systems.
Role of the Nitro Group in Enhancing Oxidative Activity and Surface Redox State Alteration
The nitro group is a strong electron-withdrawing group, a property that is central to the chemical behavior of this compound. scielo.br This electron-withdrawing nature enhances the compound's oxidative activity compared to its parent compound, sodium benzoate (B1203000). This increased activity makes this compound effective in altering the redox state of surfaces it interacts with, a property exploited in industrial applications such as mineral processing.
In the context of mineral flotation, particularly for arsenopyrite (B74077) (FeAsS), sodium m-nitrobenzoate (m-NBO) acts as a potent depressant under alkaline conditions. mdpi.com Its mechanism involves increasing the surface oxidation of the mineral. The nitro group facilitates the oxidation of iron from Fe²⁺ to Fe³⁺ and arsenic from As³⁺ to As⁵⁺. This process forms a hydrophilic layer, rich in species like Fe(III)-O and As(V)-O, on the mineral's surface. X-ray Photoelectron Spectroscopy (XPS) data have confirmed this change in surface chemistry, showing a notable increase in the concentration of these oxidized species after treatment with m-NBO, which correlates with increased surface hydrophilicity and subsequent depression of the mineral during flotation.
The position of the nitro group on the benzoate ring also influences its reactivity. For instance, the 4-nitrobenzoate (B1230335) isomer is considered to have high reactivity and moderate oxidative stability, while the 3-nitrobenzoate isomer has moderate reactivity and high oxidative stability. The strong electron-withdrawing properties of the nitro group also make the aromatic ring susceptible to nucleophilic attack. scielo.br
Electrochemical Interaction Studies: Cyclic Voltammetry (CV) and Tafel Curves
Electrochemical methods such as Cyclic Voltammetry (CV) and Tafel analysis are instrumental in elucidating the redox behavior of this compound at interfaces. mdpi.comacs.org These studies are particularly relevant in understanding its role as a corrosion inhibitor and a mineral depressant. benthamopenarchives.com
Cyclic voltammetry studies on arsenopyrite electrodes in the presence of sodium m-nitrobenzoate (m-NBO) under alkaline conditions (pH 9 and 11.5) reveal its significant impact on the mineral's electrochemical behavior. mdpi.com The CV curves show that m-NBO increases the oxidation current density of arsenopyrite, indicating an acceleration of the oxidation reactions occurring on its surface. For example, in an alkaline solution with a pH of 11.5, the presence of m-NBO was found to increase the oxidation current density of arsenopyrite by approximately 30%. The voltammograms typically show reduction and oxidation peaks corresponding to the redox reactions of the mineral surface, which are altered by the adsorption of the inhibitor. mdpi.com
Tafel plots, which are derived from potentiodynamic polarization measurements, provide quantitative data on corrosion potential (Ecorr) and corrosion current (Icorr). benthamopenarchives.comdtic.mil In the context of mineral flotation, Tafel curve analysis helps in understanding the influence of this compound on the mineral's surface oxidation. mdpi.com Studies on arsenopyrite electrodes have shown that the addition of m-NBO shifts the electrochemical parameters, confirming its role in promoting surface oxidation. mdpi.com This leads to the formation of a hydrophilic passivation film that inhibits the adsorption of flotation collectors. mdpi.com
Table 1: Tafel Parameters for Arsenopyrite Electrode in the Presence of Sodium m-Nitrobenzoate (m-NBO)
| Condition (pH) | Reagents | Corrosion Potential (Ecorr) (mV) | Corrosion Current (Icorr) (A/cm²) |
|---|---|---|---|
| 9 | None | -315 | 3.21E-06 |
| 9 | m-NBO | -348 | 1.18E-05 |
| 11.5 | None | -465 | 3.01E-06 |
| 11.5 | m-NBO | -498 | 1.11E-05 |
Data sourced from a study on arsenopyrite depression under alkaline conditions. mdpi.com The addition of m-NBO increases the corrosion current, indicating enhanced oxidation of the arsenopyrite surface.
Reaction Mechanisms
Nitration Reaction Pathways
The synthesis of this compound typically involves the nitration of a precursor followed by neutralization. A common laboratory and industrial method is the direct nitration of benzoic acid. nih.govtruman.edu This reaction is a classic example of electrophilic aromatic substitution.
The process involves treating benzoic acid with a nitrating mixture, which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). truman.edu The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). nih.govquora.com
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The carboxyl group (–COOH) of benzoic acid is a deactivating, meta-directing group. nih.govtruman.edu Therefore, the nitronium ion attacks the benzene ring predominantly at the meta-position to form 3-nitrobenzoic acid. truman.edu To prevent the formation of ortho and para isomers, the reaction temperature must be kept low, typically at or below 0°C. truman.edu
Following the nitration, the resulting nitrobenzoic acid is neutralized with a base, such as sodium hydroxide (B78521) (NaOH), to produce this compound.
Reaction: C₆H₄(NO₂)COOH + NaOH → C₆H₄(NO₂)COONa + H₂O
An alternative synthetic route involves the oxidation of a nitrotoluene (e.g., m-nitrotoluene) to form the corresponding nitrobenzoic acid, which is then neutralized.
Reductive Transformations of Nitro Groups to Amino Derivatives
The nitro group of this compound can be readily reduced to an amino group (–NH₂), yielding sodium aminobenzoate. mdpi.com This transformation is a fundamental reaction in organic synthesis, as it converts a strongly deactivating group into a strongly activating one. masterorganicchemistry.com The reduction can be achieved through various methods, including catalytic hydrogenation or the use of dissolving metals in acid. masterorganicchemistry.comresearchgate.net
Catalytic Hydrogenation: This is a common and clean method for nitro group reduction. The reaction involves hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). masterorganicchemistry.comReaction: Ar-NO₂ + 3H₂ --(Catalyst)--> Ar-NH₂ + 2H₂O
Metal/Acid Reduction: Another widely used method involves easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl). masterorganicchemistry.com
The reduction proceeds through several intermediates, including nitroso (–NO) and hydroxylamino (–NHOH) species, before forming the final amino group. mdpi.commdpi.com Under anaerobic conditions, the complete reduction of the nitro group to an amino group is often catalyzed by enzymes known as nitroreductases. mdpi.com
Acidic and Basic Hydrolysis Mechanisms
The stability of the this compound molecule is dependent on the pH of the solution. While stable under neutral or moderately alkaline conditions, it can undergo hydrolysis under strongly acidic or basic conditions.
Acidic Hydrolysis: In a strong acidic medium, the carboxylate salt is protonated to form the corresponding carboxylic acid, 3-nitrobenzoic acid. quora.com This is a reversible equilibrium reaction. Reaction: C₆H₄(NO₂)COONa + H⁺ ⇌ C₆H₄(NO₂)COOH + Na⁺
Further harsh acidic conditions could potentially lead to the hydrolysis of the nitro group itself via reactions like the Nef reaction, which converts nitro groups to carbonyl compounds, though this is less common for aromatic nitro compounds compared to aliphatic ones.
Basic Hydrolysis: The ester functional group is susceptible to base-catalyzed hydrolysis, a process known as saponification. While this compound itself does not have an ester group, its precursor, methyl 3-nitrobenzoate, is hydrolyzed to sodium 3-nitrobenzoate using a base like sodium hydroxide (NaOH) and heat. msu.edu The mechanism involves the nucleophilic attack of a hydroxide ion (OH⁻) on the carbonyl carbon of the ester. For this compound itself, degradation under strongly alkaline conditions could involve cleavage of the nitro or carboxylate groups, though the C-N and C-C bonds to the aromatic ring are generally stable. The hydrolysis mechanism is more directly applicable to the saponification of its esters. msu.edu
Applications in Advanced Materials and Industrial Processes
Mineral Flotation Processes
In the realm of mineral flotation, sodium nitrobenzoate serves as a highly selective reagent, particularly for the separation of valuable minerals from arsenic-containing ones like arsenopyrite (B74077).
Sodium m-nitrobenzoate (m-NBO) has been identified as an effective depressant for arsenopyrite, especially under alkaline conditions (pH > 7). mdpi.comacs.orggrafiati.com The selective inhibition of arsenopyrite is crucial for reducing the arsenic content in mineral concentrates, which in turn lowers the costs and environmental impact associated with metallurgical processing. mdpi.comdntb.gov.ua While arsenopyrite generally shows good floatability in acidic environments when a collector like sodium butyl xanthate (NaBX) is used, its floatability decreases in alkaline settings. mdpi.comacs.org The addition of this compound significantly enhances this depression effect in alkaline solutions. mdpi.comresearchgate.net For instance, research has demonstrated that in a solution with a pH of 11.5, the presence of m-NBO can cause a sharp drop in the recovery rate of arsenopyrite. mdpi.com Studies combining m-NBO with an ammonium (B1175870) salt at a pH of 11 have shown a drastic reduction in arsenopyrite recovery to just 16%. nih.govuniv-smb.fracs.orgnih.gov
Table 1: Effect of Sodium m-nitrobenzoate (m-NBO) on Arsenopyrite Recovery
| Condition | Collector | Depressant System | pH | Arsenopyrite Recovery Rate (%) | Source(s) |
|---|---|---|---|---|---|
| Baseline | Sodium Butyl Xanthate (BX) | None | - | 85 | |
| With Depressant | Sodium Butyl Xanthate (BX) | m-NBO | - | 78 |
The inhibitory action of this compound on arsenopyrite is primarily due to its ability to alter the mineral's surface chemistry. The process involves the adsorption of the m-NBO molecule onto the arsenopyrite surface, leading to the formation of a hydrophilic (water-attracting) layer. mdpi.comgrafiati.com This adsorption is facilitated by the polar carboxyl and nitro functional groups of the m-NBO molecule, which can easily interact with the mineral surface. mdpi.com
This hydrophilic layer creates a passivation film on the arsenopyrite. mdpi.comdntb.gov.ua This film effectively acts as a barrier, preventing the adsorption of other flotation reagents, specifically the collector molecules that are designed to make the mineral surface hydrophobic. mdpi.comgrafiati.com By rendering the surface hydrophilic, the mineral's tendency to attach to air bubbles is suppressed, thus inhibiting its flotation. mdpi.com
A key aspect of the depression mechanism is the competitive adsorption between this compound and the collector reagent, such as sodium butyl xanthate (NaBX). mdpi.comacs.org Both the depressant (m-NBO) and the collector (NaBX) vie for active sites on the arsenopyrite surface. The -COO⁻ and -NO₂ groups of this compound facilitate its adsorption, which can displace the hydrophobic xanthate layers that are necessary for flotation.
Quantum chemistry studies have quantified this competitive interaction. In the presence of m-NBO and an ammonium salt, the adsorption energy of the collector (BX) on the arsenopyrite surface is significantly reduced. This indicates a much weaker attachment of the collector, thereby favoring depression of the mineral. nih.govuniv-smb.fracs.orgnih.gov
Table 2: Comparative Adsorption Energies of Collector (BX) on Mineral Surfaces
| Mineral | Depressant System | Adsorption Energy (ΔE) of BX | Source(s) |
|---|---|---|---|
| Arsenopyrite | m-NBO + Ammonium Salt | -23.23 kJ/mol | nih.govuniv-smb.fracs.orgnih.gov |
This data illustrates the selectivity of the depressant system, as it drastically weakens the collector's bond with arsenopyrite while having a much smaller effect on a mineral like pyrite, allowing for their separation. nih.govuniv-smb.fr
This compound actively promotes the oxidation of the arsenopyrite surface. mdpi.comresearchgate.net The nitro group (-NO₂) in the m-NBO molecule increases the surface oxidation, accelerating the conversion of iron and arsenic species to higher oxidation states (e.g., Fe²⁺ to Fe³⁺ and As³⁺ to As⁵⁺). mdpi.com X-ray Photoelectron Spectroscopy (XPS) analysis has confirmed an increase in hydrophilic oxides, such as Fe³⁺-O and As⁵⁺-O, on the mineral surface after treatment with this compound.
This increased oxidation contributes directly to the reduction of the mineral's surface hydrophobicity. mdpi.comdntb.gov.uaresearchgate.net The formation of surface oxides, combined with the adsorbed hydrophilic layer of m-NBO, makes the arsenopyrite surface less likely to repel water and attach to air bubbles, which is the fundamental principle of flotation. mdpi.com Consequently, the flotation of arsenopyrite is effectively inhibited. mdpi.comresearchgate.net
Corrosion Inhibition Studies
Beyond mineral processing, this compound is recognized for its role in protecting metallic surfaces from degradation.
This compound is utilized as a corrosion inhibitor, particularly for protecting metallic surfaces in acidic environments. The mechanism is believed to involve chemisorption, where the molecule chemically bonds to the metal surface. google.com It is classified as an oxidant-type inhibitor, which suggests it works by causing anodic polarization. google.com This process involves the inhibitor molecule interacting with the anodic sites on the metal surface, slowing down the electrochemical reaction that leads to corrosion. uv.mx The effectiveness of such inhibitors is often dependent on factors like temperature. google.com
Agrochemical Applications
This compound serves as a versatile intermediate in the chemical synthesis of a variety of agrochemical products. Its chemical structure, featuring both a nitro group and a carboxylate group, allows it to be a precursor in the manufacture of more complex molecules used in agriculture. These can include certain types of pesticides and herbicides, where the nitroaromatic structure is a key building block for the final active ingredient. The compound's role in this sector is primarily as a foundational chemical component rather than a final product applied directly in the field.
While this compound is utilized in the synthesis of agrochemicals, detailed and publicly available scientific research specifically documenting its direct application to enhance plant growth and stress tolerance is limited. It is primarily recognized as a precursor for creating other active compounds, such as plant growth regulators.
Theoretical benefits of related nitroaromatic compounds in plants suggest potential mechanisms for stress mitigation. For instance, under conditions of environmental stress, such as high salinity or drought, plants can experience oxidative stress due to the overproduction of reactive oxygen species (ROS). Compounds with nitro groups may have the potential to modulate the redox state within plant cells, which could theoretically contribute to stress tolerance. However, specific research findings to substantiate the direct effects of this compound on plant physiology, such as changes in biomass, chlorophyll (B73375) content, or the activity of antioxidant enzymes, are not extensively documented in accessible scientific literature.
Further research is needed to isolate and quantify the direct effects of this compound on various plant species and under different stress conditions to validate its role as a direct-acting plant growth or stress tolerance enhancer.
Biological Activities and Mechanistic Pathways
Antimicrobial Properties
Limited specific data is available from recent scientific literature detailing the direct antibacterial activity of sodium nitrobenzoate against a broad spectrum of bacteria. Research has focused more on the mechanisms by which bacteria metabolize this compound rather than its efficacy as a standalone antimicrobial agent.
Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria
Specific studies quantifying the minimum inhibitory concentration (MIC) or detailing the spectrum of activity for this compound against various Gram-positive and Gram-negative bacteria were not identified in the available research. One study noted that cobalt(II) complexes incorporating nitrobenzoate showed more activity against Gram-positive than Gram-negative bacteria, but this effect is attributable to the complex as a whole, not to this compound alone researchgate.net.
Mechanisms: Membrane Permeability Enhancement and Oxidative Stress Induction
The bioreduction of nitroaromatic compounds is a known mechanism for inducing oxidative stress in cells. The one-electron reduction of the nitro group, a process that can be catalyzed by bacterial enzymes, leads to the formation of a nitro anion radical. In the presence of oxygen, this radical can transfer an electron to molecular oxygen, generating a superoxide anion radical (a reactive oxygen species) and regenerating the parent nitroaromatic compound. This process, known as a "futile cycle," can lead to significant oxidative stress and ultimately contribute to cell death scielo.br. While this is a general mechanism for nitroaromatics, specific studies detailing this process for this compound's antibacterial action are not prevalent. Information regarding its ability to enhance membrane permeability was not found.
Synergistic Effects with Conventional Antibiotics
There is currently no available scientific literature detailing the synergistic effects of this compound when combined with conventional antibiotics.
Enzymatic Bioreduction Mechanisms via Nitroreductases
The primary area of research concerning the biological activity of nitrobenzoate involves its metabolism by bacterial nitroreductase enzymes. These flavoenzymes are central to the bioreduction of numerous nitroaromatic compounds researchgate.netnih.gov.
Mechanism of Reduction : Nitroreductases catalyze the reduction of the nitro group on the aromatic ring using the reducing power of NADH or NADPH researchgate.netnih.gov. The degradation of compounds like 2-nitrobenzoate (B253500) and 4-nitrobenzoate (B1230335) in bacteria occurs exclusively through this reductive pathway mdpi.com. The process involves a multistep transformation:
A two-electron reduction converts the nitro group (-NO2) to a nitroso group (-NO).
Further reduction yields a hydroxylamine (B1172632) derivative (-NHOH).
The final step is the reduction to an amino group (-NH2) scielo.br.
Types of Nitroreductases : The nitroreductase enzyme family is diverse and plays a critical role in mediating the toxicity of nitro-substituted compounds researchgate.netnih.gov. Type I nitroreductases, which are insensitive to oxygen, are primarily involved in the reduction of a wide range of nitro-aromatic derivatives, including nitrobenzoate researchgate.net.
The bioreduction of nitrobenzoate is a key step in its degradation by various bacterial species and is a well-established metabolic pathway researchgate.netmdpi.com.
Anti-inflammatory Effects
Inhibition of Inflammatory Mediators (Nitric Oxide, Prostaglandins)
No scientific evidence was found in the searched literature to suggest that this compound possesses anti-inflammatory properties through the inhibition of key inflammatory mediators such as nitric oxide or prostaglandins.
Inhibition of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2)
Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key enzymes that are often overexpressed in inflammatory conditions and in various cancers. nih.govnih.gov Their induction leads to the production of pro-inflammatory mediators like nitric oxide and prostaglandins. nih.gov The chronic and dysregulated activation of iNOS and COX-2 is considered pivotal in the development of certain inflammatory diseases and oncogenesis. nih.gov While nitrobenzoate-derived compounds have been studied for inflammation suppression, specific data on the direct inhibition of iNOS and COX-2 by this compound is not extensively detailed in the available research. nih.gov However, the therapeutic strategy of targeting these enzymes is a recognized approach in the development of anti-inflammatory and cancer-preventive agents. nih.gov
Antiangiogenic Potential
Angiogenesis, the formation of new blood vessels, is a critical process in both normal development and in diseases such as cancer. Certain nitrobenzoate derivatives have demonstrated notable antiangiogenic effects in preclinical models. nih.gov
Impairment of Vascular Development in Experimental Models
Research using zebrafish embryos, a common model for studying vascular development, has shown that nitrobenzoate-derived compounds can significantly impair the formation of blood vessels. nih.gov A specific novel compound, referred to as X8 (2H-1,3-benzodioxol-5-yl 2-chloro-4-nitrobenzoate), was observed to disrupt the growth of intersegmental vessels (ISVs) and caudal vein plexuses (CVPs) at a sublethal dose. nih.govnih.gov This impairment was attributed to the inhibition of endothelial cell proliferation and migration, which are fundamental processes in angiogenesis. nih.gov Embryos treated with compound X8 also exhibited circulatory defects and pericardial edema, further indicating significant effects on the vasculature. nih.gov
In a different experimental model, the chorioallantoic membrane (CAM) of chick embryos, sodium benzoate (B1203000) (SB), a related compound, was studied for its effects on angiogenesis. jceionline.orgjceionline.org It was observed to have a weak anti-angiogenic effect at a concentration of 10⁻³ M, while lower concentrations did not produce a significant effect. jceionline.orgjceionline.org
| Compound | Experimental Model | Observed Effect on Vascular Development | Concentration |
|---|---|---|---|
| Nitrobenzoate-derivative (X8) | Zebrafish Embryo | Impaired growth of intersegmental vessels (ISVs) and caudal vein plexuses (CVPs) | 3 μM |
| Sodium Benzoate (SB) | Chick Chorioallantoic Membrane (CAM) | Weak anti-angiogenic effect | 10⁻³ M |
| Sodium Benzoate (SB) | Chick Chorioallantoic Membrane (CAM) | No anti-angiogenic effect | 10⁻⁴ M and 10⁻⁵ M |
Interference with VEGF/VEGFR2 Signaling Pathways
The vascular endothelial growth factor (VEGF) and its receptor, VEGFR2, form a critical signaling pathway that regulates angiogenesis. nih.gov Disruption of this pathway is a key strategy for antiangiogenic therapies. nih.gov Studies have indicated that the antiangiogenic activity of certain nitrobenzoate derivatives is mediated through the disruption of VEGF/VEGFR2 signaling. nih.gov In zebrafish models, the vascular defects caused by the nitrobenzoate-derived compound X8 were enhanced when co-administered with a known VEGFR2 inhibitor (SU5416), suggesting that X8 exerts its effects by interfering with this specific pathway. nih.govnih.gov This interference leads to a decrease in the expression of crucial vascular-specific markers, including the arterial marker ephrinb2 and the venous marker mrc1. nih.gov
Anticancer and Cytotoxic Activities
Nitrobenzoate-based compounds have been reported to possess various biological activities, including anticancer effects. nih.gov The mechanisms underlying these effects involve targeting key cellular processes required for tumor growth and survival.
Targeting Specific Cellular Pathways for Proliferation and Survival
The anticancer effects of nitrobenzoate-derived compounds are often focused on inducing apoptosis (programmed cell death) and inhibiting the proliferation of cancer cells. nih.gov Some of these compounds have been reported to suppress metastatic activity by inhibiting podoplanin-stimulated tumor-cell-induced platelet aggregation and by inhibiting tubulin polymerization, a process essential for cell division. nih.gov A related compound, sodium benzoate, has been shown to induce apoptosis in HCT116 colon cancer cells, with the effect being more potent in cancer cells compared to non-tumorigenic fibroblast cells. mdpi.com This suggests a degree of selectivity in its cytotoxic action. mdpi.com The apoptotic activity was mediated through the activation of the NFκB transcription factor, a key modulator of inflammation and immune function that is also implicated in the pathogenesis of cancer. mdpi.com
Generation of Free Radicals and Induction of Oxidative Stress
Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (free radicals) and the body's ability to counteract their harmful effects, can lead to cellular damage. nih.govrndsystems.com In certain contexts, the induction of oxidative stress can be a mechanism for anticancer activity. Research on sodium benzoate has demonstrated that it can cause a dose-dependent increase in oxidative stress in the CAM model. jceionline.orgjceionline.org This was evidenced by an increase in the Total Oxidant Capacity (TOC) and the Oxidative Stress Index (OSI), coupled with a decrease in the Total Antioxidant Capacity (TAC). jceionline.org This suggests that exposure to this compound can shift the cellular environment towards an oxidative state. jceionline.org
| Compound | Parameter | Observed Effect | Relationship to Dose |
|---|---|---|---|
| Sodium Benzoate (SB) | Total Oxidant Capacity (TOC) | Increase | Dose-dependent |
| Sodium Benzoate (SB) | Total Antioxidant Capacity (TAC) | Decrease | Dose-dependent |
| Sodium Benzoate (SB) | Oxidative Stress Index (OSI) | Increase | Dose-dependent |
Molecular Docking Studies for Predictive Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This in silico method is instrumental in predicting the binding affinity and interaction patterns between a ligand, such as a derivative of this compound, and a target protein. Such studies provide valuable insights into the potential biological activities and mechanistic pathways of compounds by identifying key molecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
While direct molecular docking studies specifically on this compound are not extensively documented in publicly available research, studies on structurally related nitrobenzoic acid derivatives offer significant predictive value. These investigations reveal how the presence and position of the nitro group on the benzoic acid scaffold can influence binding to various protein targets. The insights gained from these related compounds allow for informed predictions about the potential biological interactions of this compound.
Research on nitro-substituted benzamide derivatives has demonstrated their potential as anti-inflammatory agents by targeting enzymes like inducible nitric oxide synthase (iNOS). Molecular docking analyses of these compounds have revealed that the number and orientation of nitro groups are crucial for efficient binding to the enzyme's active site.
Similarly, docking studies of dithionitrobenzoic acid and its analogs with protein disulfide isomerase (PDI), an enzyme involved in HIV-1 entry, have elucidated the binding modes of these inhibitors. These studies have identified key amino acid residues involved in the interaction and have shown that the docked conformations are energetically favorable, supporting their potential as PDI inhibitors scispace.com. For instance, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) was shown to interact with hydrophobic amino acids such as Ala34, Trp36, Cys37, Cys40, His39, Thr68, and Phe80 within the PDI active site scispace.com.
In another study, the interaction of 4-carboxyl-2,6-dinitrophenylazohydroxynaphthalenes with bovine serum albumin (BSA) was investigated. Molecular docking revealed that the oxygen atom of the phenyl nitro groups formed hydrogen bond interactions with the side chains of Arg-208, Lys-350, and Leu-480, indicating the significant role of the nitro group in stabilizing the ligand-protein complex.
Furthermore, investigations into various benzoic acid derivatives as potential antiviral agents against SARS-CoV-2 main protease have highlighted the importance of specific functional groups in binding to the active site. These studies, while not specific to nitrobenzoates, contribute to a broader understanding of how substituted benzoates interact with protein targets nih.gov.
The following table summarizes key findings from molecular docking studies on compounds structurally related to this compound, offering a predictive glimpse into its potential biological interactions.
Interactive Data Table: Molecular Docking Studies of Nitrobenzoic Acid Derivatives and Related Compounds
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Biological Interaction |
| 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) | Protein Disulfide Isomerase (PDI) scispace.com | -57.26 scispace.com | Ala34, Trp36, Cys37, His39, Cys40, Pro81 scispace.com | Inhibition of PDI, potential anti-HIV activity scispace.com |
| 5-(3-carboxy-4-nitrophenyl)sulfonyl-2-nitrobenzoic acid | Protein Disulfide Isomerase (PDI) scispace.com | Not Specified | Not Specified | Inhibition of PDI, potential anti-HIV activity scispace.com |
| 4-carboxy-2,6-dinitrophenylazohydroxynaphthalene derivative (AZ-03) | Bovine Serum Albumin (BSA) | Not Specified | Arg-208, Lys-350, Leu-480 | Binding to serum albumin, influencing pharmacokinetics |
| 4-carboxy-2,6-dinitrophenylazohydroxynaphthalene derivative (AZ-04) | Bovine Serum Albumin (BSA) | Not Specified | Arg-208, Lys-350, Leu-480 | Binding to serum albumin, influencing pharmacokinetics |
| 2,5-dihydroxybenzoic acid | SARS-CoV-2 Main Protease nih.gov | Not Specified | Not Specified | Potential antiviral activity nih.gov |
Environmental Fate and Bioremediation Strategies
Microbial Degradation Pathways
The microbial degradation of nitrobenzoates can proceed through two primary routes: oxidative pathways, which involve the release of nitrite (B80452), and reductive pathways, which lead to the release of ammonium (B1175870). The specific pathway utilized depends on the bacterial strain, the specific nitrobenzoate isomer, and the prevailing environmental conditions.
In oxidative degradation, the nitro group is removed from the aromatic ring at an early stage of the catabolic process, releasing nitrite (NO₂⁻). This is typically initiated by oxygenase enzymes that hydroxylate the aromatic ring, leading to the destabilization and subsequent removal of the nitro substituent.
A notable example is the degradation of 2-nitrobenzoate (B253500) by Arthrobacter sp. SPG. This bacterium utilizes a 2-nitrobenzoate-2-monooxygenase to convert 2-nitrobenzoate into salicylate with the concurrent release of nitrite nih.govnih.gov. The salicylate is then further metabolized via catechol, which undergoes ring cleavage by catechol-1,2-dioxygenase nih.govnih.gov. Similarly, Pseudomonas sp. strain JS51 degrades 3-nitrobenzoate to protocatechuate with a stoichiometric release of nitrite, a reaction catalyzed by a dioxygenase.
The key enzymatic step in these pathways is the initial oxygenolytic removal of the nitro group. This mechanism avoids the formation of potentially mutagenic amino-intermediates.
Reductive pathways are more commonly observed for the degradation of nitroaromatic compounds. In this process, the nitro group is sequentially reduced to a nitroso group, then to a hydroxylamino group, and finally to an amino group, which is then released as ammonium (NH₄⁺).
The degradation of 4-nitrobenzoate (B1230335) by several Pseudomonas species exemplifies this pathway. The process is initiated by a nitroreductase enzyme that reduces 4-nitrobenzoate to 4-hydroxylaminobenzoate oup.comnih.gov. Subsequently, a lyase acts on 4-hydroxylaminobenzoate to produce protocatechuate and release ammonium oup.comnih.gov. Strains such as Burkholderia cepacia PB4 and Ralstonia paucula SB4 also utilize this partial reduction pathway to degrade 4-nitrobenzoate to protocatechuate via 4-hydroxylaminobenzoate oup.comresearchgate.net.
The elucidation of microbial degradation pathways relies on the identification of key metabolic intermediates. Advanced analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are employed for this purpose.
| Degradation Pathway | Key Metabolic Intermediates |
| Oxidative | Salicylate, Catechol, Protocatechuate |
| Reductive | 4-Hydroxylaminobenzoate, 4-Aminobenzoate, Protocatechuate, 3-Hydroxy-4-aminobenzoate, 3-Hydroxy-4-acetamidobenzoate |
For oxidative pathways, key intermediates include hydroxylated aromatic compounds formed after the removal of the nitro group. For instance, in the degradation of 2-nitrobenzoate by Arthrobacter sp. SPG, salicylate and catechol are the primary intermediates nih.govnih.govresearchgate.net. In the case of 3-nitrobenzoate degradation by Bacillus flexus strain XJU-4, protocatechuate is a key intermediate researchgate.net.
In reductive pathways, the intermediates are the reduced forms of the parent nitroaromatic compound. 4-Hydroxylaminobenzoate is a central intermediate in the degradation of 4-nitrobenzoate by several bacterial strains oup.com. In some instances, dead-end metabolites such as 3-hydroxy-4-aminobenzoate and 3-hydroxy-4-acetamidobenzoate have been identified in cultures of Burkholderia cepacia PB4 and Ralstonia paucula SB4 oup.com.
A diverse range of bacteria capable of degrading nitrobenzoates have been isolated from contaminated soils and industrial effluents. These microorganisms exhibit varying efficiencies and specificities towards different isomers of nitrobenzoate.
| Bacterial Strain | Degraded Isomer(s) | Degradation Pathway | Key Characteristics |
| Arthrobacter sp. SPG | 2-Nitrobenzoate | Oxidative | Utilizes 2-nitrobenzoate as a sole source of carbon and energy. nih.govnih.gov |
| Pseudomonas sp. JS51 | 3-Nitrobenzoate | Oxidative | Stoichiometrically releases nitrite during degradation. |
| Bacillus flexus XJU-4 | 3-Nitrobenzoate, 4-Nitrobenzoate | Oxidative | Can also utilize 2-nitrotoluene (B74249) and nitrobenzene as growth substrates. researchgate.net |
| Pseudomonas putida TW3 | 4-Nitrobenzoate | Reductive | Well-characterized reductive degradation pathway. nih.gov |
| Burkholderia cepacia PB4 | 4-Nitrobenzoate, 4-Aminobenzoate | Reductive | Isolated on 4-aminobenzoate but can also degrade 4-nitrobenzoate. oup.com |
| Ralstonia paucula SB4 | 4-Nitrobenzoate, 4-Aminobenzoate | Reductive | Similar degradation pathway to B. cepacia PB4. oup.com |
| Comamonas sp. JS765 | Nitrobenzene, 3-Nitrotoluene | Oxidative | Utilizes a dioxygenase for initial attack on the aromatic ring. nih.gov |
These bacteria are often characterized by their ability to utilize nitrobenzoate as a sole source of carbon, nitrogen, and energy. Their enzymatic machinery, including specific oxygenases, reductases, and lyases, determines their degradative capabilities.
Bioremediation Applications
The microbial degradation of nitrobenzoates has promising applications in the bioremediation of contaminated environments. These approaches are generally considered cost-effective and environmentally friendly alternatives to traditional physicochemical treatment methods.
Bioremediation strategies, including biostimulation (stimulating indigenous microbial populations) and bioaugmentation (introducing specific degrading microorganisms), have been successfully applied to treat wastewater and soil contaminated with nitroaromatic compounds.
In wastewater treatment, bioreactors containing immobilized or suspended cultures of nitrobenzoate-degrading bacteria can be employed. These systems can achieve high removal efficiencies of nitroaromatic compounds from industrial effluents. For instance, studies have shown significant removal of nitroaromatic compounds in sequencing batch reactors (SBRs) and other bioreactor configurations.
For soil remediation, in-situ and ex-situ techniques can be utilized. In-situ bioremediation involves stimulating microbial activity directly in the contaminated soil, while ex-situ methods involve excavating the soil for treatment in a controlled environment. Arthrobacter sp. SPG has demonstrated the ability to degrade over 90% of 2-nitrobenzoate in both sterile and non-sterile soil microcosms within 10-12 days nih.govnih.gov. Similarly, the augmentation of contaminated sediments with Pseudomonas putida has been shown to significantly accelerate the degradation of nitrobenzene.
The success of bioremediation is dependent on several factors, including the concentration and bioavailability of the contaminant, soil type, pH, temperature, and the presence of other nutrients and potential inhibitors.
| Application | Microorganism(s) | Contaminant | Efficacy |
| Soil Remediation | Arthrobacter sp. SPG | 2-Nitrobenzoate | >90% degradation in 10-12 days in soil microcosms. nih.govnih.gov |
| Soil Remediation | Pseudomonas putida | Nitrobenzene | Significantly faster removal with bioaugmentation compared to natural attenuation. |
| Wastewater Treatment | Mixed microbial consortia | Nitroaromatic compounds | High removal efficiencies in various bioreactor setups. |
Development of Bioreporter Strains for Environmental Sensing
The detection of nitroaromatic compounds such as nitrobenzoates in the environment is crucial due to their potential toxicity. Whole-cell bioreporters, which are genetically engineered microorganisms, offer a sensitive and specific method for environmental sensing. These organisms are designed to produce a quantifiable signal, such as light or fluorescence, in the presence of a target chemical.
Research has focused on developing bioreporter strains capable of detecting 2-nitrobenzoate (2NBA). One successful approach involved the use of Cupriavidus sp. strain ST-14, a bacterium that can utilize 2NBA. frontiersin.orgnih.gov Scientists constructed bioreporters by integrating the gene for enhanced green fluorescent protein (egfp) into the 2NBA-inducible catabolic gene cluster (onb) of this bacterium. frontiersin.orgnih.gov
The key steps in the development of this 2NBA-sensing bioreporter were:
Identification of the catabolic gene cluster: The onb gene cluster is responsible for breaking down 2NBA.
Reporter Gene Insertion: The egfp gene was incorporated near the hypothesized promoter region of the onb cluster.
Disruption of Metabolic Pathway: The gene encoding the enzyme that metabolizes the inducer (2NBA) was disrupted. This was found to be advantageous for reporter gene expression, especially at low inducer concentrations. frontiersin.orgnih.gov
This engineered bioreporter strain demonstrated high sensitivity and specificity. It was capable of expressing the fluorescent protein within the first hour of induction and could detect 2NBA at nanomolar concentrations. frontiersin.orgnih.gov The fluorescence signal increased with higher concentrations of 2NBA, although it showed some inhibition at concentrations above 8 mM. frontiersin.org A significant advantage of this bioreporter is its high specificity for 2NBA, showing no response to its meta- and para-isomers or other structurally related compounds. frontiersin.orgnih.gov This model of development, which relies on the information from structural genes of a catabolic operon, can be applied to create bioreporters for other environmental pollutants. frontiersin.orgnih.gov
Table 1: Sensitivity of Cupriavidus sp. ST-14 Bioreporter to 2-Nitrobenzoate (2NBA)
| 2NBA Concentration | EGFP Expression Level | Detection Capability |
|---|---|---|
| Nanomolar levels | Detectable | High sensitivity |
| 1 mM - 8 mM | Near saturation | Optimal detection range |
| 10 mM | ~50% reduction compared to 1 mM | Inhibition starts |
| 12 mM | Expression completely lost | Toxic/Inhibitory level |
This table is based on data from research on a 2NBA-sensing bioreporter. frontiersin.org
Influence of Co-Substrates and Nutrient Availability on Biodegradation
The bioremediation of sodium nitrobenzoate is a complex process significantly affected by the presence of other substances in the environment. The availability of co-substrates (additional carbon sources) and essential nutrients (like nitrogen and phosphorus) can either enhance or inhibit the degradation activity of microorganisms.
Influence of Co-Substrates
The presence of easily degradable carbon sources alongside a target pollutant like sodium benzoate (B1203000) can negatively influence its biodegradation. nih.govresearchgate.netnih.gov Microorganisms often exhibit a preference for consuming simpler, more readily available substrates before turning to more complex compounds. This phenomenon can delay or reduce the efficiency of pollutant removal. frontiersin.org
Influence of Nutrient Availability
Nutrient availability is a critical factor in bioremediation. The proper balance of macronutrients and micronutrients is essential for optimal microbial growth and metabolic activity. Nitrogen is often a limiting nutrient that affects the biodegradation of hydrocarbons. frontiersin.org
Research investigating the interactive effects of various nutrients on sodium benzoate degradation has revealed specific influences: nih.govnih.gov
Positive Influences: Ammonium chloride (NH₄Cl) and magnesium sulfate (MgSO₄) were found to have a positive effect on the degradation process. nih.govresearchgate.netnih.gov
Negative Influences: A higher concentration of potassium dihydrogen phosphate (KH₂PO₄) negatively impacted biodegradation. nih.govresearchgate.netnih.gov
Interestingly, the negative effect of high phosphate concentrations could be counteracted by increasing the amount of ammonium chloride in the medium. nih.govnih.gov This highlights the intricate interplay between different nutrients. Statistical analysis has been used to determine the optimal concentrations of these key micronutrients for maximizing the degradation of sodium benzoate. nih.govnih.gov For example, one study identified the optimized concentrations for P. citronellolis to be 0.35 mg/L of NH₄Cl, 1.056 mg/L of MgSO₄, and 0.3 mg/L of KH₂PO₄. nih.govnih.gov
Table 2: Effect of Co-Substrates and Nutrients on Sodium Benzoate Biodegradation
| Factor | Type | Observed Effect on Biodegradation | Reference |
|---|---|---|---|
| Additional Carbon Sources | Co-Substrate | Negative (competitive inhibition, increased lag phase) | nih.govresearchgate.netfrontiersin.org |
| Ammonium Chloride (NH₄Cl) | Nutrient (Nitrogen) | Positive | nih.govresearchgate.netnih.gov |
| Magnesium Sulfate (MgSO₄) | Nutrient (Micronutrient) | Positive | nih.govresearchgate.netnih.gov |
| Potassium Dihydrogen Phosphate (KH₂PO₄) | Nutrient (Phosphorus) | Negative at high concentrations | nih.govresearchgate.netnih.gov |
This table summarizes findings from studies on the biodegradation of sodium benzoate. nih.govresearchgate.netnih.govfrontiersin.org
Future Research Perspectives and Emerging Areas
Advanced Synthesis and Green Chemistry Initiatives
The traditional synthesis of nitroaromatic compounds, including the precursors to sodium nitrobenzoate, often involves harsh conditions and the use of strong acids, which can have significant environmental drawbacks. patsnap.com Future research is increasingly focused on developing advanced, sustainable, and environmentally benign synthetic methods in line with the principles of green chemistry.
Key research directions include:
Biocatalytic Synthesis: The use of enzymes, or whole microorganisms, presents a promising green alternative for the synthesis of nitroaromatic compounds. nih.gov Nitroreductases, for instance, are being explored for their ability to catalyze the reduction of nitro groups under mild, aqueous conditions, which could be adapted for synthetic pathways involving nitrobenzoates. acs.org Research into enzymatic nitration, using enzymes like peroxidases, is also an emerging field that could offer more selective and environmentally friendly routes to nitroaromatic compounds. acs.org
Catalytic Nitration: The development of novel catalysts is crucial for cleaner production methods. For instance, research into catalytic sulfonation for related compounds like sodium 3-nitrobenzenesulfonate has shown that using catalysts such as sodium tungstate can greatly reduce byproducts and eliminate sulfuric acid waste. frontiersin.org Similar catalytic approaches for the nitration of benzoate (B1203000) precursors could significantly improve the environmental profile of this compound synthesis.
Microwave and Ultrasound-Assisted Synthesis: These technologies can enhance reaction rates and yields, often with reduced energy consumption and in some cases, without the need for conventional solvents. patsnap.com Exploring these methods for the synthesis of this compound could lead to more efficient and sustainable manufacturing processes.
| Green Synthesis Approach | Potential Advantages | Research Focus for this compound |
| Biocatalysis | Mild reaction conditions, high selectivity, reduced waste, use of renewable resources. | Discovery and engineering of enzymes for the nitration of benzoic acid or its derivatives. |
| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification, potential for continuous processes. | Development of solid acid catalysts or other heterogeneous systems for the nitration step. |
| Microwave/Ultrasound | Faster reaction times, increased energy efficiency, potential for solvent-free reactions. | Optimization of microwave or ultrasound parameters for the synthesis of this compound precursors. |
Rational Design of Novel Derivatives for Targeted Applications
The functional versatility of the nitrobenzoate scaffold makes it an attractive candidate for the rational design of novel derivatives with tailored properties for specific applications in medicine, materials science, and agriculture. fishersci.com Computational tools are expected to play a pivotal role in this area.
Future research in this domain will likely focus on:
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are valuable for understanding how the chemical structure of nitroaromatic compounds relates to their biological activity or toxicity. dergipark.org.trdergipark.org.tr By developing QSAR models for a series of nitrobenzoate derivatives, researchers can predict the activity of new compounds and prioritize the synthesis of those with the most promising profiles. nih.gov
Computational Modeling and Molecular Docking: These techniques can be used to design nitrobenzoate derivatives that bind to specific biological targets, such as enzymes or receptors, with high affinity and selectivity. nih.gov This is particularly relevant for the development of new therapeutic agents.
Pharmacophore Modeling: By identifying the essential structural features required for a desired biological activity, pharmacophore models can guide the design of novel nitrobenzoate derivatives with improved potency and reduced side effects.
| Design Strategy | Key Objectives | Potential Applications |
| QSAR Modeling | Predict biological activity and toxicity; guide lead optimization. | Development of safer and more effective pharmaceuticals and agrochemicals. |
| Molecular Docking | Elucidate binding interactions with target molecules; design high-affinity ligands. | Targeted drug design for various diseases. |
| Pharmacophore Mapping | Identify key structural features for activity; design novel scaffolds. | Discovery of new classes of bioactive molecules. |
In-depth Mechanistic Elucidation in Complex Biological and Material Systems
A deeper understanding of the mechanisms by which this compound and its derivatives interact with complex systems is crucial for their effective and safe application. Future research will likely employ advanced analytical techniques to probe these interactions at a molecular level.
Key areas for investigation include:
Biological Systems: The metabolic fate of nitro-containing drugs is a critical determinant of their efficacy and toxicity. svedbergopen.com Research is needed to elucidate the specific enzymes and metabolic pathways involved in the biotransformation of this compound derivatives in biological systems. researchgate.net This includes understanding how these compounds may induce oxidative stress or interact with cellular macromolecules.
Material Systems: this compound derivatives have shown potential as corrosion inhibitors. ull.es Future studies should focus on elucidating the precise mechanism of action, including the nature of the protective film formed on metal surfaces and the influence of environmental factors on its stability and performance.
| System | Research Question | Techniques |
| Biological | What are the metabolic pathways and molecular targets of this compound derivatives? | Mass spectrometry, NMR spectroscopy, enzyme kinetics, cell-based assays. |
| Material | How do this compound derivatives inhibit corrosion on different metal surfaces? | Electrochemical techniques, surface analysis methods (e.g., XPS, AFM), computational modeling. |
Development of Sustainable Technologies for Environmental Applications
The biodegradability of nitroaromatic compounds is a significant area of research with implications for environmental remediation. Future work could also explore the use of this compound in the development of sustainable technologies.
Emerging research areas include:
Bioremediation: Several bacterial strains have been identified that can degrade nitrobenzoates, using them as a source of carbon, nitrogen, and energy. frontiersin.orgnih.gov Future research will focus on identifying and characterizing the enzymes and genetic pathways involved in these degradation processes. nih.govoup.com This knowledge can be used to develop more efficient bioremediation strategies for environments contaminated with nitroaromatic compounds.
Environmental Sensing: The unique chemical properties of nitroaromatic compounds could be harnessed for the development of novel sensors for the detection of environmental pollutants.
Sustainable Materials: The potential for this compound and its derivatives to be used in the synthesis of new, sustainable materials, such as biodegradable polymers or functional coatings, is an area ripe for exploration. routledge.com
| Application Area | Research Goal | Potential Impact |
| Bioremediation | Elucidate and engineer microbial degradation pathways for nitrobenzoates. | More effective cleanup of contaminated soil and water. |
| Environmental Monitoring | Develop sensitive and selective sensors based on nitrobenzoate derivatives. | Improved detection of environmental pollutants. |
| Sustainable Materials | Incorporate nitrobenzoate moieties into novel polymers and coatings. | Creation of new materials with enhanced properties and reduced environmental footprint. |
Integration of Multi-Omics and High-Throughput Screening for Comprehensive Understanding
The integration of high-throughput screening (HTS) with multi-omics approaches (genomics, proteomics, metabolomics) offers a powerful platform for accelerating the discovery of new applications for this compound and for gaining a holistic understanding of its biological effects. nih.govmdpi.com
Future research directions in this area include:
High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of this compound derivatives against a wide range of biological targets to identify "hits" with desired activities. ctppc.org This can significantly accelerate the early stages of drug discovery and the development of new agrochemicals. nih.govthermofisher.com
Multi-Omics Analysis: By simultaneously analyzing changes in genes, proteins, and metabolites in response to exposure to this compound or its derivatives, researchers can gain a comprehensive, system-wide view of the compound's mechanism of action and potential off-target effects. mdpi.comnih.gov This is particularly valuable for understanding complex biological responses and for identifying potential biomarkers of exposure or effect. mdpi.com
| Technology | Application to this compound Research | Expected Outcomes |
| High-Throughput Screening | Screening of derivative libraries against diverse biological targets. | Identification of novel bioactive compounds for pharmaceutical and agricultural applications. |
| Multi-Omics | Profiling the global cellular response to this compound exposure. | Comprehensive understanding of mechanisms of action, identification of biomarkers, and prediction of potential toxicity. |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing sodium nitrobenzoate in a laboratory setting?
- This compound can be synthesized via nitration of benzoic acid followed by neutralization with sodium hydroxide. A typical procedure involves dissolving 3-nitrobenzoic acid in aqueous NaOH (1:1 molar ratio) under controlled pH (~8–10) and refluxing at 80–100°C for 2–4 hours. Post-reaction, the product is crystallized by cooling and vacuum-filtered. Characterization via FT-IR (to confirm nitro and carboxylate groups) and elemental analysis is essential .
Q. How should researchers characterize the purity of this compound post-synthesis?
- Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm to assess purity. Complementary methods include melting point determination (literature range: 290–295°C) and nuclear magnetic resonance (NMR) spectroscopy. For NMR, compare H and C spectra with reference data from authoritative databases like NIST or SciFinder .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- FT-IR identifies functional groups (e.g., nitro stretching at ~1520 cm and symmetric carboxylate vibrations at ~1400 cm). UV-Vis spectroscopy can detect electronic transitions in the nitro-aromatic system (λmax ~260–280 nm). Mass spectrometry (ESI-MS) confirms molecular weight (theoretical [M]<sup>+</sup> = 191.12 g/mol) .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies in reported reaction yields for this compound synthesis?
- Conduct controlled experiments to isolate variables (e.g., nitration temperature, stoichiometry of NaOH). Use design of experiments (DoE) for multivariate analysis. Compare results with literature using statistical tools (e.g., t-tests) to identify outliers. Replicate studies under identical conditions to verify reproducibility .
Q. How can computational chemistry be integrated with experimental data to study this compound’s reactivity?
- Perform density functional theory (DFT) calculations to model reaction pathways (e.g., nitration mechanism). Validate computational predictions with kinetic studies (e.g., monitoring reaction intermediates via in situ Raman spectroscopy). Cross-reference results with databases like NIST Chemistry WebBook for thermodynamic parameters .
Q. What methodologies address conflicting data on this compound’s solubility in polar solvents?
- Standardize solvent purity and temperature (e.g., measure solubility in deionized water at 25°C using gravimetric analysis). Compare with alternative techniques like nephelometry or UV-Vis calibration curves. Publish raw data and experimental protocols to enable meta-analyses .
Q. How should researchers design experiments to investigate this compound’s stability under varying pH conditions?
- Use accelerated stability testing by exposing the compound to buffered solutions (pH 2–12) at 40°C. Monitor degradation via HPLC and identify byproducts using LC-MS. Apply the Arrhenius equation to extrapolate shelf-life under standard conditions .
Methodological Best Practices
- Data Reproducibility : Document all experimental parameters (e.g., solvent grades, equipment calibration) in line with journal guidelines (e.g., Beilstein Journal of Organic Chemistry’s requirements for detailed supplementary materials) .
- Literature Review : Utilize SciFinder and Web of Science to locate peer-reviewed studies, prioritizing articles with robust experimental designs and datasets .
- Ethical Reporting : Disclose any deviations from protocols and provide error margins for quantitative data. Use IUPAC nomenclature consistently to avoid ambiguity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
